pyCTZ TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H19F3N4O2 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
[8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C27H19F3N4O2/c28-27(29,30)26(35)36-25-22(16-19-11-13-31-14-12-19)33-24-21(15-18-7-3-1-4-8-18)32-23(17-34(24)25)20-9-5-2-6-10-20/h1-14,17H,15-16H2 |
InChI 键 |
ZHLIFCUCOQEIES-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Defining the Components: pyCTZ and TFA
An In-Depth Technical Guide to the Chemical Structure of pyCTZ TFA
For researchers, scientists, and drug development professionals, a precise understanding of the chemical entities they work with is paramount. This guide provides a detailed examination of the chemical structure of this compound, a compound of interest in bioluminescence and related fields.
The designation "this compound" indicates a salt formed from two distinct chemical species: pyCTZ and trifluoroacetic acid (TFA).
pyCTZ: A Pyridyl Analog of Coelenterazine
pyCTZ, or Pyridyl Coelenterazine, is a synthetic analog of coelenterazine, a luciferin (B1168401) widely used in bioluminescence resonance energy transfer (BRET) and other reporter gene assays. The core of pyCTZ is the imidazopyrazinone scaffold, which is characteristic of coelenterazines. The key modification in pyCTZ is the substitution of a pyridyl group at the C-2 position of this core. This modification has been shown to enhance water solubility and alter the bioluminescent properties of the molecule when used with specific luciferases[1].
Table 1: Chemical Identifiers for pyCTZ
| Identifier | Value |
| Full Name | Pyridyl Coelenterazine |
| CAS Number | 2125486-34-0[2] |
| Molecular Formula | C₂₅H₂₁N₅O₃ |
Trifluoroacetic Acid (TFA): A Strong Acid and Counterion
Trifluoroacetic acid (TFA) is a halogenated carboxylic acid with the chemical formula CF₃COOH[3]. It is a structural analog of acetic acid where the three alpha-hydrogens are replaced by fluorine atoms. This substitution has a profound effect on its acidity; the strong electron-withdrawing nature of the trifluoromethyl group makes TFA a much stronger acid than acetic acid[4][5].
In the context of this compound, TFA serves as a proton source and subsequently as a counterion. It is frequently used in the purification and formulation of peptides and other organic molecules, including those with basic nitrogen atoms, to form stable salts.
Table 2: Chemical Properties of Trifluoroacetic Acid (TFA)
| Property | Value |
| Chemical Formula | C₂HF₃O₂ |
| Molar Mass | 114.02 g/mol |
| pKa | ~0.5 |
| Appearance | Colorless liquid |
The Ionic Interaction: Formation of the this compound Salt
The chemical structure of this compound is that of a salt. This salt is formed through an acid-base reaction between the basic pyCTZ molecule and the acidic trifluoroacetic acid.
The pyCTZ molecule contains several nitrogen atoms, with the nitrogen in the pyridine (B92270) ring being the most likely site of protonation due to its basicity. When pyCTZ is treated with trifluoroacetic acid, the acidic proton from the carboxyl group of TFA is transferred to one of the basic nitrogen atoms of pyCTZ, likely the pyridyl nitrogen.
This proton transfer results in the formation of a positively charged pyCTZ cation (pyCTZ-H⁺) and a negatively charged trifluoroacetate (B77799) anion (CF₃COO⁻). The electrostatic attraction between these two ions constitutes the ionic bond that defines the this compound salt.
Visualization of the Chemical Structures and their Interaction
To further elucidate the relationship between these molecules, the following diagrams are provided.
Caption: Formation of the this compound salt via proton transfer.
Experimental Context and Significance
The formation of the TFA salt of pyCTZ is often a result of the final steps in its chemical synthesis and purification. High-performance liquid chromatography (HPLC), a common technique for purifying synthetic molecules, often employs TFA as a mobile phase additive. During this process, basic compounds like pyCTZ will elute from the column as their corresponding trifluoroacetate salts.
The salt form can have significant implications for the handling and application of the compound:
-
Solubility: The salt form generally confers greater aqueous solubility compared to the free base, which is a desirable property for biological assays.
-
Stability: Salt formation can improve the chemical and physical stability of the compound, extending its shelf life.
-
Hygroscopicity: Trifluoroacetate salts can be hygroscopic, meaning they may absorb moisture from the air. This is an important consideration for storage and accurate weighing.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Pyridinium trifluoroacetate | C7H6F3NO2 | CID 309472 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioluminescent Mechanism of Furimazine (pyCTZ Analog)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the production of light by living organisms, has been harnessed as a powerful tool in biomedical research and drug development. Modern bioluminescent systems offer unparalleled sensitivity for reporter gene assays, bioimaging, and biosensors. Among the most significant advancements in this field is the development of the NanoLuc® luciferase (NLuc), an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, and its novel substrate, furimazine.[1][2]
Furimazine is a synthetic analog of coelenterazine (B1669285) (CTZ), a luciferin (B1168401) found in many marine organisms.[1][3] The term "pyCTZ TFA" refers to such a coelenterazine analog, likely supplied as a trifluoroacetate (B77799) (TFA) salt, a common practice for synthetic peptides and small molecules to ensure stability and solubility. This guide will focus on the mechanism of action of furimazine, the substrate for the NanoLuc® system, which provides a 100 to 150-fold brighter signal than previous firefly or Renilla luciferase systems.[4] This ATP-independent reaction produces a high-intensity, stable "glow-type" luminescence, making it an exceptionally sensitive reporter technology.
Core Mechanism of Action
The bioluminescent reaction of furimazine catalyzed by NanoLuc® luciferase is a multi-step oxidative process that converts chemical energy into light. The overall reaction involves the oxidation of furimazine in the presence of molecular oxygen to produce carbon dioxide, the oxidized product furimamide, and a characteristic blue light emission with a maximum wavelength of approximately 459-460 nm.
Recent structural and computational studies have elucidated the key steps of this catalytic cycle:
-
Substrate Binding: Furimazine binds to a catalytic site located deep within the β-barrel structure of the NanoLuc® enzyme.
-
Oxygen Attack: A key arginine residue within the active site coordinates the central imidazopyrazinone core of furimazine. This positioning facilitates the attack of molecular oxygen (O₂) at the C2 position of the core, proceeding via a charge-transfer radical mechanism.
-
Dioxetanone Formation: The reaction with oxygen forms a highly unstable, energy-rich four-membered ring intermediate known as a dioxetanone. This step is a common feature in the bioluminescence of coelenterazine-type luciferins.
-
Decarboxylation and Excitation: The dioxetanone intermediate rapidly decomposes, releasing a molecule of carbon dioxide (CO₂). The energy released from breaking the peroxide bond in the dioxetanone ring is used to promote the resulting product, furimamide, into a singlet excited state.
-
Photon Emission: The excited furimamide molecule then relaxes to its ground state, emitting the stored energy as a photon of blue light. An aspartate residue, supported by two tyrosine residues in the active site, helps to fine-tune the electronic state of the furimamide product, ensuring a high quantum yield and the characteristic blue emission.
This efficient, cofactor-independent mechanism is the basis for the extreme brightness of the NanoLuc® system.
Signaling Pathway Visualization
The following diagram illustrates the key steps in the furimazine bioluminescence reaction catalyzed by NanoLuc® luciferase.
Quantitative Data
The efficiency of a luciferase-substrate system is defined by its kinetic parameters. The Michaelis constant (KM) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating binding affinity. The catalytic constant (kcat) represents the turnover number of the enzyme. The following table summarizes kinetic data for furimazine and novel fluorinated analogs with the Antares reporter, a fusion protein incorporating NanoLuc®.
| Substrate | Relative kcat (vs. Furimazine) | KM (μM) | Reference |
| Furimazine (Fz) | 1.00 | 2.5 | |
| Hydrofurimazine (HFz) | 0.96 | 1.2 | |
| Fluorofurimazine (FFz) | 1.09 | 2.0 |
Data presented are for the Antares reporter protein. The kcat is shown relative to the value for furimazine. Data are derived from mean values reported in the cited literature.
Experimental Protocols
This section provides a generalized protocol for a lytic endpoint assay using the Nano-Glo® Luciferase Assay System in a 96-well plate format, a common application for measuring reporter gene expression in mammalian cells.
Reagent Preparation
-
Equilibration: Thaw all assay components (Nano-Glo® Luciferase Assay Buffer, substrate, and cell culture plates) and allow them to equilibrate to room temperature before mixing.
-
Reagent Reconstitution: Prepare the Nano-Glo® Luciferase Assay Reagent by adding the Nano-Glo® Luciferase Assay Substrate (furimazine) to the Assay Buffer at the manufacturer-specified ratio (typically 1:50). Mix by inversion. This reconstituted reagent contains both the furimazine substrate and an integral cell lysis buffer.
Assay Procedure
-
Cell Culture: Plate and treat cells as required by the specific experiment in an opaque, white 96-well plate to maximize light output and minimize well-to-well crosstalk.
-
Reagent Addition: Remove the plate from the incubator. Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent to each well equal to the volume of the culture medium already in the well (e.g., add 100 μL of reagent to 100 μL of medium).
-
Lysis and Incubation: Mix the contents of the plate on an orbital shaker for 3-5 minutes to ensure complete cell lysis and initiation of the luminescent reaction. Following mixing, incubate the plate at room temperature for a minimum of 3 minutes. The signal is stable with a half-life of approximately two hours.
-
Measurement: Measure the luminescence intensity using a plate-reading luminometer. An integration time of 0.5 to 1 second is typically sufficient due to the high signal intensity.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for a NanoLuc® reporter assay.
References
An In-depth Technical Guide to pyCTZ TFA and Coelenterazine: Properties, Methodologies, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the novel pyridyl coelenterazine (B1669285) analog, pyCTZ TFA, and the widely used native coelenterazine. This document is intended to assist researchers in selecting the appropriate luciferin (B1168401) for their bioluminescence-based assays, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying principles.
Introduction: The Landscape of Bioluminescent Reporters
Bioluminescence, the emission of light by living organisms, has become an indispensable tool in modern biological research. The underlying principle involves the enzymatic oxidation of a luciferin substrate by a luciferase, resulting in the emission of photons. This technology offers exceptional sensitivity and a high signal-to-noise ratio, as it does not require an external light source for excitation, thereby minimizing autofluorescence.
Coelenterazine (CTZ) is a naturally occurring luciferin found in many marine organisms and is the substrate for a variety of luciferases, including those from Renilla (RLuc), Gaussia (GLuc), and photoproteins like aequorin and obelin.[1] Its versatility has led to its widespread use in reporter gene assays, calcium imaging, and bioluminescence resonance energy transfer (BRET) studies.[2][3]
However, native coelenterazine possesses certain limitations, most notably its poor aqueous solubility, which can complicate its use in in vivo imaging and high-throughput screening applications.[4][5] To address these challenges, synthetic analogs of coelenterazine have been developed. One such promising class of analogs is the pyridyl coelenterazines (pyCTZ). This guide focuses on a specific pyridyl analog, herein referred to as pyCTZ, and its trifluoroacetic acid (TFA) salt, and compares its properties to those of native coelenterazine. The "TFA" designation likely indicates that the pyCTZ molecule is supplied as a trifluoroacetate (B77799) salt, a common practice in organic chemistry to improve the handling and solubility of amine-containing compounds.[6][7]
Comparative Analysis of Physicochemical and Bioluminescent Properties
This section provides a detailed comparison of the key properties of this compound and native coelenterazine. The data presented has been compiled from various scientific publications. It is important to note that as a relatively new compound, some quantitative data for pyCTZ are not yet widely available.
Chemical Structure
The core structure of both molecules is an imidazopyrazinone ring. The key difference in pyCTZ is the substitution of one of the phenyl groups with a pyridyl group, a modification intended to enhance water solubility.[4]
pyCTZ IUPAC Name: (Specific IUPAC name for the pyCTZ analog is not readily available in the reviewed literature) Chemical Formula: (Specific chemical formula for the pyCTZ analog is not readily available in the reviewed literature) Molecular Weight: (Specific molecular weight for the pyCTZ analog is not readily available in the reviewed literature)
Coelenterazine IUPAC Name: 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one[8] Chemical Formula: C₂₆H₂₁N₃O₃[8] Molecular Weight: 423.47 g/mol [8]
Data Presentation: Quantitative Properties
The following tables summarize the available quantitative data for pyCTZ and coelenterazine.
Table 1: Physicochemical Properties
| Property | This compound | Coelenterazine |
| Appearance | Not specified in literature | Orange-yellow crystals[1] |
| Solubility in Water | Improved water solubility (quantitative value not available)[4] | Insoluble[9] |
| Solubility in Organic Solvents | Not specified in literature | Soluble in methanol (B129727) and ethanol[9] |
Table 2: Bioluminescent Properties
| Property | pyCTZ | Coelenterazine |
| Bioluminescence Emission Maxima (λmax) | ~450 nm (with LumiLuc luciferase)[4] | ~460-480 nm (with Renilla luciferase)[2][3] |
| Quantum Yield | Not available | Not widely reported for RLuc; varies with luciferase |
| Substrate Specificity | LumiLuc, RLuc8, NanoLuc, aequorin[4] | Renilla, Gaussia, Aequorin, Obelin, and other marine luciferases[1] |
| Bioluminescence Intensity | Comparable to native CTZ with aequorin[4] | Standard reference |
| Kinetics (Michaelis Constant, Km) | Not available for pyCTZ (4.6 µM for 8pyDTZ with LumiLuc)[4] | ~2.9 µM (with Renilla luciferase) |
| Kinetics (Maximum Velocity, Vmax) | Not available for pyCTZ | Dependent on luciferase and assay conditions |
Experimental Protocols
This section provides detailed methodologies for key experiments involving pyCTZ and coelenterazine.
Preparation of Stock Solutions
Coelenterazine:
-
Due to its poor water solubility, dissolve coelenterazine in methanol or ethanol (B145695) to prepare a stock solution, typically at a concentration of 1-5 mg/mL.[9]
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
This compound:
-
Given its enhanced water solubility, this compound can likely be dissolved directly in aqueous buffers (e.g., PBS) to prepare a stock solution. The TFA salt form is expected to facilitate this dissolution.
-
Alternatively, for high concentration stock solutions, dissolution in a minimal amount of an organic solvent like methanol or ethanol followed by dilution in aqueous buffer may be employed.
-
Store stock solutions at -20°C or -80°C, protected from light.
In Vitro Luciferase Activity Assay
This protocol describes a general procedure for measuring luciferase activity in cell lysates.
-
Cell Lysis:
-
Wash cells expressing the luciferase of interest with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the luciferase.
-
-
Assay Preparation:
-
Prepare a working solution of the luciferin (coelenterazine or this compound) in the appropriate assay buffer. The optimal concentration may need to be determined empirically but is typically in the low micromolar range.
-
Pipette the cell lysate into a luminometer-compatible plate or tube.
-
-
Luminescence Measurement:
-
Inject the luciferin working solution into the well or tube containing the cell lysate.
-
Immediately measure the luminescence signal using a luminometer. The signal kinetics (flash vs. glow) will depend on the luciferase and the assay buffer composition.
-
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for performing in vivo imaging in a mouse model.
-
Animal Preparation:
-
Anesthetize the mouse bearing luciferase-expressing cells or tissues using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in the imaging chamber of a bioluminescence imaging system.
-
-
Substrate Administration:
-
Prepare the luciferin solution for injection. For coelenterazine, this typically involves dissolving it in a vehicle containing an organic solvent due to its poor water solubility.[10] For this compound, a formulation in sterile PBS or saline is likely feasible due to its improved solubility.
-
Administer the luciferin to the mouse via an appropriate route (e.g., intravenous, intraperitoneal). The optimal dose and route will depend on the specific luciferin and the experimental model.
-
-
Image Acquisition:
-
Acquire bioluminescence images at various time points after substrate administration to determine the peak signal.
-
The exposure time will depend on the intensity of the bioluminescent signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of pyCTZ and coelenterazine.
General Bioluminescence Reaction Pathway
Caption: General enzymatic pathway of a bioluminescent reaction.
Comparative Experimental Workflow: In Vivo Imaging
Caption: Comparative workflow for in vivo imaging with this compound and coelenterazine.
Logical Relationship: Substrate-Luciferase Compatibility
Caption: Compatibility relationships between luciferins and luciferases.
Conclusion and Future Directions
The development of this compound represents a significant advancement in the field of bioluminescence. Its enhanced aqueous solubility addresses a key limitation of native coelenterazine, paving the way for more convenient and potentially more sensitive in vivo imaging applications. While further quantitative characterization of pyCTZ is needed, the available data suggests it is a promising tool, particularly when paired with engineered luciferases like LumiLuc.
For researchers and drug development professionals, the choice between this compound and coelenterazine will depend on the specific requirements of their assay. For standard in vitro assays where solubility is less of a concern, native coelenterazine remains a robust and well-characterized option. However, for in vivo studies and high-throughput screening applications where aqueous solubility and ease of formulation are critical, this compound presents a compelling alternative.
Future research will likely focus on a more thorough quantitative characterization of pyCTZ and other pyridyl coelenterazine analogs, including the determination of their quantum yields and detailed kinetic parameters with a wider range of luciferases. The continued development of novel luciferin-luciferase pairs with tailored properties will undoubtedly expand the toolkit available to researchers, enabling more sophisticated and informative bioluminescence-based investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 4. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. Kinetics of regulated protein–protein interactions revealed with firefly luciferase complementation imaging in cells and living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to pyCTZ TFA: A Novel Luciferase Substrate for Enhanced Bioluminescence Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioluminescence assays, particularly those employing coelenterazine-dependent luciferases, are a cornerstone of modern biological research and drug discovery. These assays offer unparalleled sensitivity for a wide range of applications, from reporter gene analysis to in vivo imaging. This technical guide provides a comprehensive overview of pyCTZ TFA, a pyridyl analog of coelenterazine (B1669285), engineered for enhanced substrate specificity and improved physicochemical properties. We will delve into its interactions with various luciferases, present quantitative data on its performance, and provide detailed experimental protocols for its application. This guide is intended to equip researchers with the knowledge to effectively integrate this compound into their experimental workflows.
Introduction to this compound
This compound is a synthetic analog of coelenterazine (CTZ), the luciferin (B1168401) responsible for the bioluminescence of many marine organisms. A key innovation in pyCTZ is the incorporation of a pyridyl group, which confers several advantageous properties over native coelenterazine and other analogs. Notably, pyCTZ exhibits enhanced water solubility, which is a significant benefit for in vivo applications as it can reduce the need for organic co-solvents.[1][2]
This substrate is supplied as a trifluoroacetate (B77799) (TFA) salt. While TFA is a common counterion in peptide and small molecule synthesis, it's pertinent for researchers to be aware of its potential biological effects, although at the working concentrations used in luciferase assays, these are generally negligible.
A significant development accompanying pyCTZ is the engineered luciferase, LumiLuc . Through directed evolution, LumiLuc has been optimized to utilize pyCTZ and its derivatives with high efficiency, generating bright and spectrally shifted bioluminescence.[1] This substrate-enzyme pairing represents a significant advancement in ATP-independent bioluminescence technology.
Luciferase Substrate Specificity of this compound
pyCTZ has been demonstrated to be a substrate for several coelenterazine-utilizing luciferases. Its performance, however, is most pronounced with the engineered LumiLuc. The following tables summarize the quantitative data on the specificity and performance of pyCTZ and its analogs with various luciferases.
Table 1: Bioluminescence Emission Maxima of pyCTZ and Analogs with LumiLuc Luciferase
| Substrate | Emission Maximum (λmax) | Bioluminescence Color |
| pyCTZ | 450 nm | Blue |
| 6pyDTZ | 476 nm | Teal |
| 8pyDTZ | 525 nm | Yellow |
Data sourced from Yeh et al., 2019.[1]
Table 2: Relative Photon Flux of LumiLuc and teLuc with pyCTZ and Analogs
| Substrate | Luciferase | Relative Photon Flux Improvement (LumiLuc vs. teLuc) |
| pyCTZ | LumiLuc | ~120% |
| 6pyDTZ | LumiLuc | ~150% |
| 8pyDTZ | LumiLuc | ~500% |
Data indicates that LumiLuc significantly enhances the light output from pyCTZ and its derivatives compared to its parent luciferase, teLuc. Data sourced from Yeh et al., 2019.[1]
pyCTZ also generates strong blue bioluminescence with other ATP-independent luciferases such as RLuc8, NanoLuc, and aequorin.[3] This broad compatibility makes it a versatile tool for various experimental setups.
Signaling Pathway Analysis with this compound-Luciferase Systems
Luciferase reporter assays are instrumental in dissecting cellular signaling pathways. A common application is to place the luciferase gene under the control of a promoter containing response elements for a specific transcription factor. The bioluminescent signal then serves as a readout of pathway activation. The cAMP/PKA/CREB pathway is a well-characterized signaling cascade that can be monitored using this approach.
cAMP/PKA/CREB Signaling Pathway
The diagram below illustrates how a luciferase reporter driven by a cAMP Response Element (CRE) can be used to quantify the activation of the cAMP/PKA signaling pathway. In this system, this compound would serve as the substrate for the expressed luciferase (e.g., LumiLuc or a Renilla variant).
Caption: cAMP/PKA/CREB pathway luciferase reporter mechanism.
Experimental Protocols
The following protocols provide a general framework for using this compound in bioluminescence assays. Optimization may be required depending on the specific luciferase, cell type, and experimental conditions.
Reagent Preparation and Storage
-
This compound Stock Solution: Dissolve lyophilized this compound in ethanol (B145695) or methanol (B129727) to create a 1-5 mM stock solution.
-
Storage: Store the stock solution in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in an appropriate assay buffer (e.g., PBS).
In Vitro Luciferase Assay
This protocol is suitable for measuring the activity of purified luciferase.
-
Prepare Luciferase Solution: Dilute the purified luciferase (e.g., LumiLuc, RLuc8) in an appropriate assay buffer (e.g., PBS with 0.1% BSA) to the desired concentration.
-
Assay Plate Preparation: Pipette 20-50 µL of the luciferase solution into the wells of a white, opaque 96-well plate.
-
Initiate Reaction: Using a luminometer with an injector, inject 50-100 µL of the this compound working solution into each well.
-
Data Acquisition: Measure the luminescence immediately after substrate injection. A kinetic read over 1-10 minutes is recommended to capture the signal profile.
Live Cell-Based Reporter Gene Assay
This protocol is for measuring luciferase activity in live cells transfected with a reporter construct.
-
Cell Culture and Transfection: Seed cells in a white, clear-bottom 96-well plate. Transfect with the luciferase reporter plasmid and allow for sufficient expression time (typically 24-48 hours).
-
Media Exchange (Optional): For secreted luciferases, the medium can be assayed directly. For intracellular luciferases, you may choose to lyse the cells or use a cell-permeable substrate formulation.
-
Substrate Addition: Add this compound working solution to each well.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a cell-based luciferase reporter assay.
Caption: A typical workflow for a luciferase reporter assay.
Advanced Applications: Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions in real-time in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor (e.g., YFP) when they are in close proximity (<10 nm). The bright, blue-shifted emission of the pyCTZ/LumiLuc pair makes it a potentially excellent donor for BRET assays with yellow or red fluorescent protein acceptors.
BRET Assay Workflow
The diagram below illustrates the principle and workflow of a BRET assay.
Caption: Workflow of a BRET assay for protein interactions.
Conclusion
This compound, in combination with engineered luciferases like LumiLuc, represents a significant advancement in bioluminescence technology. Its improved water solubility, high quantum yield, and tunable emission spectra offer researchers enhanced sensitivity and versatility for a wide array of applications, from fundamental cell signaling studies to high-throughput drug screening and in vivo imaging. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in your research endeavors.
References
Illuminating Drug Discovery: A Technical Guide to the Discovery and Development of pyCTZ Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and biological research, the quest for highly sensitive and specific reporter gene assays is paramount. Among the various tools available, bioluminescent systems have emerged as a powerful technology, offering advantages such as high signal-to-noise ratios and the absence of phototoxicity. Central to many of these systems is the luciferin-luciferase reaction. Coelenterazine (B1669285) (CTZ), a luciferin (B1168401) found in many marine organisms, and its analogs have been the subject of intense research to develop brighter, more stable, and spectrally diverse bioluminescent reporters. This technical guide focuses on a promising class of these compounds: pyridyl-coelenterazine (pyCTZ) analogs. Through chemical modifications of the parent CTZ scaffold, researchers have engineered novel luciferins with enhanced properties, paving the way for advanced in vivo imaging and multiplexed assays. This document provides an in-depth overview of the discovery, synthesis, and characterization of pyCTZ analogs, presenting key data, experimental methodologies, and the underlying biochemical pathways.
Core Concepts: The Advantage of pyCTZ Analogs
The development of pyCTZ analogs has been driven by the need to overcome certain limitations of native coelenterazine, such as its poor water solubility and blue-shifted light emission, which is suboptimal for deep-tissue imaging due to scattering and absorption by biological tissues. The introduction of a pyridyl moiety into the coelenterazine structure has been shown to significantly improve aqueous solubility and, in combination with engineered luciferases, to shift the bioluminescence emission to longer wavelengths. These enhancements enable more sensitive and accurate measurements in complex biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative data for prominent pyCTZ analogs and related compounds, providing a comparative overview of their bioluminescent and physicochemical properties.
Table 1: Bioluminescent Properties of Selected Coelenterazine Analogs with Engineered Luciferases
| Compound | Luciferase | Emission Max (nm) | Relative Light Output (%) | Quantum Yield (Φ) |
| Native CTZ | Wild-type Renilla | 480 | 100 | ~0.05 |
| pyCTZ | LumiLuc | 460 | High | Not Reported |
| 6pyDTZ | LumiLuc | 490 | High | Not Reported |
| 8pyDTZ | LumiLuc | 525 | High | Not Reported |
| DTZ | teLuc | 510 | High | Not Reported |
Table 2: Physicochemical Properties of Selected Coelenterazine Analogs
| Compound | Molecular Weight ( g/mol ) | Water Solubility | logP (calculated) |
| Native CTZ | 423.47 | Poor | ~3.3 |
| pyCTZ | ~424.46 | Improved | Not Reported |
| 6pyDTZ | ~500.58 | Improved | Not Reported |
| 8pyDTZ | ~500.58 | Improved | Not Reported |
| DTZ | 500.58 | Poor | ~5.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of pyCTZ analogs.
Synthesis of pyCTZ Analogs (General Strategy)
The synthesis of pyCTZ and its analogs generally follows a multi-step route involving the construction of a substituted imidazopyrazinone core. A common strategy involves a condensation reaction between a substituted aminopyrazine and a glyoxal (B1671930) derivative. For pyridyl-substituted analogs, the pyridyl moiety is typically introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, to a halogenated pyrazine (B50134) precursor.
Example: General Suzuki Coupling for Pyridyl Introduction
-
Starting Materials: A brominated aminopyrazine precursor and a pyridylboronic acid.
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.
-
Base: An aqueous solution of a base, for example, sodium carbonate or potassium carbonate.
-
Solvent: A suitable solvent system, such as a mixture of toluene (B28343) and ethanol.
-
Procedure: a. The brominated aminopyrazine, pyridylboronic acid, and palladium catalyst are dissolved in the solvent system. b. The base solution is added, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete (monitored by TLC or LC-MS). c. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. d. The organic layers are combined, dried, and concentrated. e. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pyridyl-substituted aminopyrazine intermediate.
-
Final Condensation: The purified intermediate is then condensed with a suitable glyoxal derivative to form the final pyCTZ analog.
In Vitro Luciferase Assay
This protocol describes the measurement of bioluminescence from pyCTZ analogs in the presence of a specific luciferase enzyme.
-
Reagents and Materials:
-
Purified luciferase enzyme (e.g., Renilla luciferase or an engineered variant like LumiLuc).
-
pyCTZ analog stock solution (typically in methanol (B129727) or ethanol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl).
-
Luminometer.
-
96-well white opaque microplates.
-
-
Procedure: a. Prepare serial dilutions of the pyCTZ analog in the assay buffer to the desired final concentrations. b. Prepare a solution of the luciferase enzyme in the assay buffer at a fixed concentration. c. In a 96-well plate, add a specific volume of the luciferase solution to each well. d. To initiate the reaction, inject a specific volume of the pyCTZ analog solution into each well containing the luciferase. e. Immediately measure the luminescence signal using a luminometer. The signal is typically integrated over a set period (e.g., 1-10 seconds). f. Data is recorded as Relative Light Units (RLU).
Turbidimetric Solubility Assay
This assay provides a rapid assessment of the kinetic solubility of the pyCTZ analogs.
-
Reagents and Materials:
-
pyCTZ analog stock solution in DMSO (e.g., 10 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer or plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Clear 96-well microplates.
-
-
Procedure: a. Prepare serial dilutions of the pyCTZ analog stock solution in DMSO. b. Add a small volume of each DMSO dilution to the wells of a 96-well plate. c. Add PBS to each well to achieve the final desired concentration of the analog and a final DMSO concentration of typically 1-2%. d. Mix the solutions and incubate at room temperature for a set period (e.g., 1-2 hours). e. Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). f. The concentration at which a significant increase in turbidity is observed, compared to a DMSO-only control, is determined as the kinetic solubility.
Mandatory Visualizations
Bioluminescence Reaction Pathway
The following diagram illustrates the general biochemical pathway for the light-emitting reaction of a coelenterazine analog with a luciferase enzyme.
Caption: General enzymatic pathway of pyCTZ analog bioluminescence.
Experimental Workflow: In Vitro Luciferase Assay
This diagram outlines the key steps in performing an in vitro luciferase assay to characterize pyCTZ analogs.
Unidentified Compound: "pyCTZ TFA" Safety and Toxicity Profile Cannot Be Determined
An in-depth analysis of scientific and toxicological literature reveals no specific data for a compound designated "pyCTZ TFA." This identifier does not correspond to a recognized chemical entity in publicly available databases, preventing the creation of a requested technical guide on its in vivo safety and toxicity.
Extensive searches for "this compound" have yielded no relevant results for a specific substance with this name. The search results primarily provide information on the safety and toxicity of Trifluoroacetic acid (TFA) as a standalone chemical. Without the proper identification of the "pyCTZ" component, a comprehensive safety and toxicity profile for "this compound" cannot be compiled.
It is possible that "pyCTZ" is an internal project name, a non-standard abbreviation, or a typographical error. To proceed with the request for a detailed technical guide, the full chemical name, CAS (Chemical Abstracts Service) number, or any other specific molecular identifier for the compound of interest is required.
General Information on Trifluoroacetic Acid (TFA)
While a profile for "this compound" is not possible, information on Trifluoroacetic acid (TFA) is available. TFA is a halogenated carboxylic acid and its salt, trifluoroacetate (B77799), is known to be present in the environment.[1][2]
Acute Toxicity: The acute toxicity of TFA is considered to be very low.[1][3] Studies in rats have shown an oral LD50 (lethal dose for 50% of the population) of over 500 mg/kg body weight.[3] A single oral dose of 2000 mg/kg body weight in rats resulted in no mortality.[3]
Repeated Dose Toxicity: Oral repeated-dose toxicity studies in rats have identified the liver as the primary target organ, with observed effects including mild liver hypertrophy.[1][3][4] Biomarker analysis suggests that TFA is a weak peroxisome proliferator in rats.[1][4]
Developmental and Genetic Toxicity: Studies on TFA have shown no adverse effects in extended one-generation or developmental toxicity studies in rats.[1][3] Furthermore, it has not been found to induce genotoxic responses.[1][4]
Skin Sensitization: TFA is not considered to be a skin sensitizer.[3]
A summary of available toxicity data for Trifluoroacetic Acid (TFA) is presented in the table below.
| Toxicity Endpoint | Species | Route of Administration | Results | Reference |
| Acute Oral LD50 | Rat | Oral | > 500 mg/kg bw | [3] |
| Acute Oral Toxicity | Rat | Oral | No mortality at 2000 mg/kg bw | [3] |
| Repeated Dose Toxicity | Rat | Oral (dietary, drinking water) | Liver hypertrophy | [1][3][4] |
| Developmental Toxicity | Rat | Oral (gavage) | No adverse effects | [1][3] |
| Genetic Toxicity | - | - | Not genotoxic | [1][4] |
| Skin Sensitization | Mouse | Dermal | Not a sensitizer | [3] |
Experimental Protocols for TFA Toxicity Studies
Detailed experimental protocols for the cited TFA studies are maintained by organizations such as the European Chemicals Agency (ECHA) and are often conducted following OECD (Organisation for Economic Co-operation and Development) guidelines. For example, a 28-day oral toxicity study was performed according to OECD TG 407, and a developmental toxicity study followed OECD TG 414.[3] These protocols typically involve the administration of the substance to laboratory animals (e.g., rats) at various dose levels over a specified period, followed by clinical observations, and histopathological examinations.
Signaling Pathways and Experimental Workflows
As "this compound" is an unidentified compound, no specific signaling pathways or experimental workflows can be diagrammed.
To fulfill the original request, please provide the correct and complete chemical identifier for "pyCTZ". Once the specific compound is known, a thorough literature search can be conducted to provide a detailed in vivo safety and toxicity profile.
References
Methodological & Application
Application Notes and Protocols for pyCTZ TFA in In Vivo Imaging of Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
pyCTZ TFA (pyridyl-coelenterazine trifluoroacetate) is a synthetic analog of coelenterazine (B1669285) (CTZ), a luciferin (B1168401) that serves as a substrate for various marine luciferases. This engineered substrate offers significant advantages for in vivo bioluminescence imaging (BLI), primarily its enhanced aqueous solubility, which obviates the need for organic cosolvents typically required for other coelenterazine-based substrates.[1][2] This improved biocompatibility makes this compound an excellent choice for sensitive and reproducible in vivo studies in mouse models.
pyCTZ is an ATP-independent substrate, meaning the light-emitting reaction does not require adenosine (B11128) triphosphate. It is particularly effective when paired with engineered marine luciferases, such as LumiLuc.[1][2] The combination of pyCTZ or its analogs with LumiLuc can produce bright bioluminescent signals, enabling the detection of a small number of cells and the monitoring of biological processes deep within the tissue of living animals.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo bioluminescence imaging in mice.
Data Presentation
The following tables summarize the key characteristics and comparative performance of pyCTZ and its analogs with relevant luciferases as reported in the literature.
Table 1: Characteristics of pyCTZ and Related Luciferase Substrates
| Substrate | Luciferase Partner(s) | Key Advantages | Emission Color | Reference |
| pyCTZ | LumiLuc, RLuc8, NanoLuc, aequorin | Improved water solubility, ATP-independent | Blue | |
| 6pyDTZ | LumiLuc | Improved water solubility, ATP-independent | Teal | |
| 8pyDTZ | LumiLuc | Improved water solubility, ATP-independent, Red-shifted emission | Yellow | |
| Coelenterazine (CTZ) | Marine luciferases | Standard substrate | Blue | |
| Diphenylterazine (DTZ) | teLuc, Antares2 | Bright emission | Blue |
Table 2: Comparative Performance of LumiLuc-Substrate Pairs for In Vivo Imaging
| Luciferase-Substrate Pair | Relative Brightness | Application Highlight | Reference |
| LumiLuc-8pyDTZ | Surpasses other reporters | Detection of early-stage tumors in a xenograft mouse model | |
| LumiScarlet-8pyDTZ | Comparable to Akaluc-AkaLumine | Enhanced deep-tissue penetration |
Note: "LumiScarlet" is a fusion protein of LumiLuc and a red fluorescent protein, which further red-shifts the emission for improved tissue penetration.
Experimental Protocols
This section provides detailed methodologies for the use of this compound for in vivo imaging in mice.
I. Preparation of this compound Substrate Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Determine the required concentration: A typical starting concentration for in vivo administration is 1-5 mg/mL in PBS. The optimal concentration may need to be determined empirically for your specific application and mouse model.
-
Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Aseptically add the calculated volume of sterile PBS to the vial to achieve the desired concentration.
-
Gently vortex the vial until the this compound is completely dissolved. The enhanced water solubility of pyCTZ should facilitate rapid dissolution without the need for organic solvents.
-
-
Storage:
-
For immediate use, the reconstituted solution can be kept on ice, protected from light.
-
For short-term storage (up to 24 hours), store at 4°C, protected from light.
-
For long-term storage, aliquot the solution into light-protective microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
II. In Vivo Bioluminescence Imaging Protocol
Materials:
-
Mice expressing a compatible luciferase (e.g., LumiLuc)
-
Prepared this compound substrate solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G for intravenous injection, 25-27G for intraperitoneal injection)
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Animal restrainer (optional)
-
70% ethanol (B145695) wipes
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetization by lack of pedal reflex.
-
Place the anesthetized mouse on the heated stage of the in vivo imaging system.
-
-
Substrate Administration:
-
The recommended route of administration for coelenterazine-based substrates is typically intravenous (i.v.) via the tail vein for rapid and widespread distribution, leading to a sharp peak in bioluminescence. Intraperitoneal (i.p.) injection is also an option, which results in a slower absorption and a broader peak of signal.
-
Intravenous (i.v.) Injection:
-
Warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.
-
Wipe the tail with a 70% ethanol wipe.
-
Inject the prepared this compound solution (typically 100-200 µL for a 20-25 g mouse) slowly into a lateral tail vein.
-
-
Intraperitoneal (i.p.) Injection:
-
Position the mouse on its back.
-
Wipe the lower abdominal area with a 70% ethanol wipe.
-
Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.
-
Inject the prepared this compound solution (typically 100-200 µL for a 20-25 g mouse).
-
-
-
Image Acquisition:
-
Immediately after substrate administration, place the mouse in the imaging chamber.
-
Acquire a series of images over time to determine the peak of bioluminescent signal. For i.v. injection, the peak is typically reached within minutes, while for i.p. injection, it may take 10-20 minutes.
-
Typical Imaging Parameters (to be optimized for your instrument):
-
Exposure Time: Start with 30-60 seconds and adjust based on signal intensity.
-
Binning: Medium to high (e.g., 4x4 or 8x8) to increase sensitivity.
-
f/stop: Low (e.g., f/1) to maximize light collection.
-
Emission Filter: Open or a blue-shifted filter depending on the pyCTZ emission spectrum.
-
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the areas of expected signal.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
For longitudinal studies, ensure consistent ROI placement and imaging parameters across all time points and animals.
-
Mandatory Visualizations
Caption: Mechanism of pyCTZ Bioluminescence.
Caption: In Vivo Imaging Workflow.
References
Application Notes and Protocols for pyCTZ TFA in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
pyCTZ TFA is a synthetic analog of coelenterazine (B1669285), the luciferin (B1168401) substrate for a variety of marine luciferases, including those from Gaussia and Renilla. The "py" in pyCTZ designates it as a pyridyl-coelenterazine, a modification to the parent molecule. The "TFA" indicates that the compound is supplied as a trifluoroacetate (B77799) salt, a common counter-ion resulting from the chemical synthesis and purification process.[1]
These application notes provide a comprehensive guide for the use of this compound in cell culture-based assays, with a particular focus on reporter gene assays for studying cellular signaling pathways. While specific performance data for the pyridyl-coelenterazine analog is not extensively available in public literature, the protocols provided are based on well-established principles for coelenterazine-based luciferase assays. A significant emphasis is placed on the potential biological effects of the TFA counter-ion and strategies to mitigate its interference.
Mechanism of Action: Bioluminescence Reporter Assays
Luciferase reporter assays are a cornerstone of modern cell biology, providing a highly sensitive and quantitative method to study gene expression and cellular processes. The fundamental principle involves the enzymatic oxidation of a luciferin (in this case, pyCTZ) by a luciferase, resulting in the emission of light.
The reaction catalyzed by luciferases such as Gaussia luciferase (GLuc) and Renilla luciferase (RLuc) is ATP-independent and involves the oxidation of coelenterazine.[2] This reaction produces a flash or glow of light, the intensity of which is directly proportional to the amount of luciferase enzyme present. By placing the luciferase gene under the control of a specific promoter or response element, its expression, and therefore the resulting luminescence, becomes a proxy for the activity of the signaling pathway being investigated.
Gaussia luciferase is a particularly advantageous reporter as it is naturally secreted from cells, allowing for the real-time analysis of reporter activity in the cell culture supernatant without requiring cell lysis. This enables longitudinal studies on the same population of cells.
Applications in Cell Culture
The high sensitivity of luciferase assays makes them suitable for a wide range of applications in cell culture, including:
-
Promoter Activity Studies: Quantifying the activation or repression of specific gene promoters in response to various stimuli.
-
Signal Transduction Pathway Analysis: Elucidating the mechanisms of signaling pathways by using reporter constructs with response elements for specific transcription factors (e.g., NF-κB, AP-1, CREB).
-
Drug Screening and Characterization: High-throughput screening of compound libraries to identify activators or inhibitors of specific cellular pathways.
-
Protein-Protein Interaction Studies: Using split-luciferase complementation assays to investigate the interaction of two proteins of interest.
Critical Consideration: The Impact of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid used in the synthesis and purification of synthetic compounds like pyCTZ. Consequently, pyCTZ is often supplied as a TFA salt. It is crucial for researchers to be aware that residual TFA can have significant biological effects in cell culture assays, potentially leading to misinterpretation of data.
Potential Effects of TFA:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation.
-
Alteration of Cellular Processes: TFA has been shown to inhibit or, in some cases, stimulate cell growth and protein synthesis, which can confound the results of the assay.
-
pH Alteration: As a strong acid, TFA can lower the pH of the cell culture medium, which can impact cellular function and enzyme activity.
Protocol for Assessing TFA Cytotoxicity
Before initiating experiments with this compound, it is recommended to determine the cytotoxic potential of TFA on the specific cell line being used.
-
Prepare a stock solution of sodium trifluoroacetate (NaTFA) in your cell culture medium.
-
Seed cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Create a serial dilution of the NaTFA stock solution to achieve a range of final concentrations (e.g., 1 nM to 1 mM) in the wells.
-
Replace the culture medium with the medium containing the different concentrations of NaTFA. Include a vehicle-only control.
-
Incubate the cells for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT or XTT assay.
-
Plot cell viability against the TFA concentration to generate a dose-response curve and determine the concentration at which TFA becomes toxic to your cells.
Mitigation of TFA Effects
If TFA is found to impact your experimental system, several strategies can be employed to mitigate its effects:
-
Control Experiments: Always include a "TFA only" control group in your assays at concentrations equivalent to those present in your this compound-treated wells. This will help to distinguish the effects of TFA from the biological activity of your experimental system.
-
Counter-ion Exchange: The most effective method to eliminate TFA interference is to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride (HCl). This can be achieved through techniques like HPLC or lyophilization from an aqueous solution of a different acid.
Experimental Protocols
The following protocols provide a general framework for using this compound in a Gaussia luciferase reporter gene assay. It is essential to empirically optimize parameters such as cell number, transfection conditions, and this compound concentration for each specific cell line and experimental setup.
I. Reagent Preparation and Storage
-
This compound Stock Solution:
-
Coelenterazine and its analogs are not readily soluble in aqueous solutions. It is recommended to first dissolve this compound in acidified methanol (B129727) (add 1 drop of concentrated HCl to 10 ml of methanol) to create a concentrated stock solution (e.g., 5 mg/ml).
-
Aliquot the stock solution into light-protected tubes and store at -80°C. Aliquots are generally stable for over a year. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer: A common assay buffer for Gaussia luciferase is PBS (phosphate-buffered saline) supplemented with 5 mM NaCl, pH 7.2.
-
Working Solution:
-
On the day of the assay, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (e.g., 20 µM) in the assay buffer.
-
To stabilize the substrate, incubate the working solution for 30 minutes at room temperature in the dark before use.
-
II. Cell Culture and Transfection
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection: Transfect the cells with your Gaussia luciferase reporter plasmid using a standard transfection reagent and protocol suitable for your cell line. It is advisable to co-transfect a control plasmid expressing a different reporter (e.g., secreted alkaline phosphatase - SEAP, or a fluorescent protein) for normalization of transfection efficiency.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for expression of the reporter protein.
III. Gaussia Luciferase Assay Protocol (from Cell Supernatant)
-
Sample Collection: Carefully collect 10-20 µL of the cell culture supernatant from each well and transfer to a white or black opaque 96-well assay plate.
-
Reagent Addition: Add 50 µL of the this compound working solution to each well containing the supernatant. If using a luminometer with injectors, prime the injector with the working solution.
-
Signal Measurement: Immediately after adding the substrate, measure the luminescence using a luminometer. The reaction produces a flash of light that decays over time, so rapid and consistent timing of measurement is critical.
IV. Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from control wells (non-transfected cells treated with this compound) from all experimental readings.
-
Normalization: If a co-reporter was used, normalize the Gaussia luciferase activity to the signal from the control reporter to account for variations in transfection efficiency and cell number.
-
Data Interpretation: The normalized luminescence values are proportional to the activity of the promoter or signaling pathway being studied.
Data Presentation
The following tables summarize representative quantitative data for coelenterazine-based luciferase assays. Note: These values are for native coelenterazine and other analogs; the optimal parameters for this compound must be determined empirically.
Table 1: Recommended Concentration Ranges for Coelenterazine Analogs
| Coelenterazine Analog | Typical Working Concentration | Notes |
| Native Coelenterazine | 10 - 20 µM | Standard substrate, produces a flash signal. |
| Coelenterazine-h | 10 - 20 µM | Often produces a brighter initial signal than native coelenterazine. |
| This compound | Requires empirical determination | Start with a concentration range of 5 - 50 µM and optimize for maximal signal-to-background ratio. |
Table 2: Signal Kinetics of Different Luciferase Systems
| Luciferase | Substrate | Signal Kinetics | Half-life |
| Gaussia Luciferase | Coelenterazine | Flash | < 10 minutes |
| Renilla Luciferase | Coelenterazine | Flash | < 10 minutes |
| Firefly Luciferase | D-Luciferin | Glow | > 1 hour |
Mandatory Visualizations
Caption: NF-κB signaling leading to Gaussia luciferase expression.
Caption: Workflow for GLuc reporter assay.
Caption: Components of the GLuc bioluminescent reaction.
Conclusion
This compound is a valuable tool for researchers studying cellular signaling pathways and gene expression in cell culture. Its use in conjunction with secreted luciferases like Gaussia luciferase allows for highly sensitive, real-time analysis. However, the presence of the TFA counter-ion necessitates careful control experiments and potential mitigation strategies to ensure the generation of accurate and reliable data. By following the protocols and considerations outlined in these application notes, researchers can effectively employ this compound in their cell culture assays.
References
Application Notes and Protocols for pyCTZ TFA in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
pyCTZ TFA is a pyridyl analog of coelenterazine (B1669285), supplied as a trifluoroacetate (B77799) salt, which serves as a substrate for certain marine luciferases, most notably the engineered LumiLuc luciferase.[1][2] Unlike firefly luciferase systems that require ATP, the light-emitting reaction of this compound with marine luciferases is ATP-independent.[1][3] This property makes it a valuable tool for various bioluminescence-based assays, including reporter gene assays and aequorin-based calcium sensing.[1] The trifluoroacetate salt form may enhance the solubility and stability of the compound. This document provides detailed application notes and protocols for the use of this compound in bioluminescence research.
Note on nomenclature: The user request specified "pyranosyl-coelenterazine TFA". However, commercially available "this compound" is a pyridyl derivative of coelenterazine.[1][2] This document pertains to the pyridyl analog.
Chemical and Physical Properties of this compound
The properties of this compound are summarized in the table below, based on supplier data sheets.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₁F₃N₄O₃ | [1] |
| Formula Weight | 506.48 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO | [1] |
| Storage | -20°C | [1] |
| Stability | >2 years at -20°C | [1] |
| Bioluminescence | Strong blue emission with LumiLuc luciferase | [1] |
Bioluminescent Signaling Pathway
The bioluminescent reaction catalyzed by marine luciferases involves the oxidation of the coelenterazine analog in the presence of molecular oxygen, leading to the formation of an excited-state coelenteramide (B1206865) analog that emits light upon relaxation to the ground state.
Comparative Performance of Coelenterazine Analogs
| Coelenterazine Analog | Relative Light Output (in cells vs. native) | Signal Kinetics | Autoluminescence | Reference |
| Native Coelenterazine | 1x | Flash | Moderate | [4] |
| Coelenterazine-h | 4-8x | Flash | Moderate | [4] |
| Coelenterazine-f | 4-8x | Flash | Moderate | [4] |
| Coelenterazine-e | 4-8x | Flash | High | [4][5] |
| ViviRen™ | ~3x (vs. native) | Bright, short-lived | Low | [6] |
| This compound (Expected) | High (with LumiLuc) | Flash (typical for marine luciferases) | To be determined |
Note: The performance of this compound is expected to be high with its specific partner, LumiLuc luciferase, but direct comparative studies with other luciferases are needed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay buffer (e.g., PBS, pH 7.2, or a commercially available luciferase assay buffer)[7]
-
Microcentrifuge tubes
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the this compound powder in anhydrous DMSO to a concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Procedure for Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in the desired assay buffer to the final working concentration. For determining the optimal concentration, a range of dilutions should be prepared (see Protocol 2). For a typical assay, a final concentration between 5 µM and 25 µM can be a good starting point.[8][9]
-
The working solution should be prepared fresh and used within a few hours, as the stability of coelenterazine analogs in aqueous solutions can be limited.[7]
Protocol 2: Determination of Optimal this compound Concentration
The optimal concentration of this compound can vary depending on the luciferase expression level, cell type, and assay conditions. A concentration titration is recommended to determine the optimal signal-to-background ratio for your specific system.
Materials:
-
Luciferase-expressing cell lysate or live cells
-
Control cell lysate or live cells (not expressing the luciferase)
-
This compound working solutions at various concentrations (e.g., 0.1 µM to 50 µM final concentration)
-
Luminometer and appropriate plates/tubes
Procedure:
-
Prepare samples containing the luciferase (e.g., cell lysates or live cells in a 96-well plate). Also, prepare control samples without the luciferase to measure background luminescence (autoluminescence).
-
Prepare a series of this compound working solutions that will result in a range of final concentrations in the assay.
-
Set the luminometer to measure luminescence immediately after substrate injection, with an integration time of 1-10 seconds.[10]
-
For each concentration, add the this compound working solution to both the luciferase-expressing samples and the control samples.
-
Record the luminescence signal (in Relative Light Units, RLU).
-
Calculate the signal-to-background ratio (S/B) for each concentration: S/B = (RLU from luciferase sample) / (RLU from control sample).
-
Plot the RLU and the S/B ratio against the this compound concentration. The optimal concentration is typically the lowest concentration that gives a maximal or near-maximal signal with a high signal-to-background ratio.[1]
Protocol 3: Bioluminescence Assay in Cell Lysates
Materials:
-
Cells expressing a marine luciferase (e.g., LumiLuc, Renilla, Gaussia)
-
Passive lysis buffer
-
This compound working solution at the predetermined optimal concentration
-
Luminometer
Procedure:
-
Wash cultured cells with PBS and then lyse the cells using a passive lysis buffer according to the manufacturer's instructions.
-
Transfer 5-20 µL of the cell lysate to a luminometer tube or a well of a white-walled 96-well plate.[10]
-
Add 50-100 µL of the this compound working solution to the lysate. If using an injector-equipped luminometer, the instrument will perform this step.
-
Immediately measure the luminescence. The reaction typically produces a flash of light that decays rapidly.[1][11]
Conclusion
This compound is a promising substrate for sensitive bioluminescence assays, particularly when paired with LumiLuc luciferase. Its ATP-independent reaction mechanism simplifies assay requirements. For optimal results, it is crucial to determine the ideal substrate concentration for the specific experimental system to maximize the signal-to-background ratio. The protocols provided here offer a framework for the successful application of this compound in research and drug development.
References
- 1. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renilla Luciferase Assay System [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A luciferase prosubstrate and a red bioluminescent calcium indicator for imaging neuronal activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for pyCTZ TFA with LumiLuc™ Luciferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging is a powerful and widely used technique in biological research and drug discovery for the non-invasive monitoring of cellular and molecular processes. The LumiLuc™ luciferase, an engineered enzyme derived from teLuc, paired with the synthetic pyridyl coelenterazine (B1669285) analog, pyCTZ, offers a highly sensitive and ATP-independent reporter system. This combination generates bright, blue-shifted light, providing an excellent signal-to-background ratio for various in vitro applications. The pyridyl modification on the coelenterazine core enhances water solubility, simplifying substrate delivery.[1] This document provides detailed protocols for the use of pyCTZ TFA with LumiLuc™ luciferase for in vitro assays, quantitative data for the system, and diagrams illustrating the underlying biochemical pathway and experimental workflow.
The trifluoroacetate (B77799) (TFA) salt of pyCTZ is a common formulation resulting from purification by high-performance liquid chromatography (HPLC) and does not interfere with the enzymatic reaction.
Data Presentation
The LumiLuc™ luciferase exhibits broad substrate specificity, efficiently catalyzing the oxidation of several pyridyl-modified coelenterazine analogs to produce light at distinct wavelengths.[2] The spectral properties of the LumiLuc™ system with various substrates are summarized below.
Table 1: Emission Properties of LumiLuc™ Luciferase with Pyridyl-Coelenterazine Analogs
| Substrate | Peak Emission Wavelength (λmax) | Emitted Light Color |
| pyCTZ | 450 nm | Blue |
| 6pyDTZ | 476 nm | Teal |
| 8pyDTZ | 525 nm | Yellow |
Data sourced from reference[2]
Table 2: Comparative Performance of LumiLuc™-8pyDTZ
| Reporter System | Relative Vmax (Photon Emission Rate) | Apparent Michaelis Constant (KM) | Notes |
| LumiLuc-8pyDTZ | ~60% of NanoLuc-FRZ | 4.6 µM | Lower KM suggests higher affinity for its substrate compared to others. |
| NanoLuc-FRZ | 100% (Reference) | Higher than LumiLuc-8pyDTZ | A benchmark bright reporter system. |
| teLuc-DTZ | ~36% of NanoLuc-FRZ | Higher than LumiLuc-8pyDTZ | The parent luciferase from which LumiLuc was engineered. |
Data sourced from reference[2]
Signaling Pathway and Reaction Mechanism
The bioluminescence of the LumiLuc™/pyCTZ system is initiated by the enzymatic oxidation of pyCTZ by LumiLuc™ luciferase. This reaction does not require ATP or other cofactors, relying only on the presence of molecular oxygen.[3] The process involves the formation of a high-energy dioxetanone intermediate, which then decomposes to release a photon of light and the oxidized product, coelenteramide.
Caption: Bioluminescence reaction pathway of pyCTZ with LumiLuc™ luciferase.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro bioluminescence assay using recombinant LumiLuc™ luciferase and this compound substrate.
Materials and Reagents
-
Recombinant LumiLuc™ Luciferase
-
This compound salt
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or Tris-HCl (50 mM, pH 7.4)
-
Solvent for pyCTZ: Anhydrous Ethanol (B145695) or DMSO
-
Opaque (white) 96-well microplates for luminescence measurement
-
Luminometer
Reagent Preparation
-
LumiLuc™ Luciferase Stock Solution:
-
Reconstitute lyophilized LumiLuc™ luciferase in Assay Buffer to a desired stock concentration (e.g., 1 mg/mL).
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot on ice and dilute to the desired working concentration in Assay Buffer.
-
-
pyCTZ Substrate Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous ethanol or DMSO.
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Working Substrate Solution:
-
On the day of the experiment, thaw an aliquot of the pyCTZ stock solution.
-
Dilute the stock solution in Assay Buffer to the desired final working concentration. It is recommended to perform a concentration curve to determine the optimal substrate concentration for your specific assay conditions (a starting range of 1-20 µM is suggested).
-
Protect the working solution from light.
-
In Vitro Luciferase Assay Protocol
The following protocol is designed for a 96-well plate format. Volumes can be adjusted for other formats.
-
Prepare the Reaction Plate:
-
Add 20 µL of diluted LumiLuc™ luciferase solution to each well of an opaque 96-well plate.
-
Include a "no enzyme" control by adding 20 µL of Assay Buffer to several wells to measure background luminescence.
-
-
Initiate the Reaction:
-
Place the plate in a luminometer.
-
If the luminometer has injectors, program it to inject 100 µL of the Working Substrate Solution into each well.
-
If using a manual luminometer, add 100 µL of the Working Substrate Solution to each well and mix gently by pipetting.
-
-
Measure Luminescence:
-
Immediately measure the luminescence signal. For kinetic studies, repeated measurements can be taken over time. For endpoint assays, a single measurement after a brief incubation (e.g., 2-10 minutes) is sufficient. The signal from this system is relatively stable.
-
Set the integration time on the luminometer (e.g., 0.5-2 seconds) based on signal intensity.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no enzyme" control wells) from all experimental readings.
-
Plot the resulting relative light units (RLU) against the variable being tested (e.g., enzyme concentration, inhibitor concentration).
-
Experimental Workflow
The following diagram outlines the typical workflow for conducting an in vitro LumiLuc™/pyCTZ assay.
Caption: Standard experimental workflow for the in vitro LumiLuc™/pyCTZ assay.
Conclusion
The LumiLuc™/pyCTZ bioluminescent system provides a robust and sensitive tool for a wide range of in vitro assays. Its ATP-independence and the enhanced water solubility of the pyCTZ substrate offer significant advantages in terms of simplicity and applicability. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers to effectively implement this technology in their studies.
References
- 1. Quantitative comparison of click beetle and firefly luciferases for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of pyCTZ TFA (Pyrazolo[1,5-a]pyrimidine-3-carboxamide Trifluoroacetate)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Members of this family are known to act as kinase inhibitors, particularly targeting enzymes involved in cell signaling pathways, making them valuable scaffolds in the development of therapeutics for cancer and inflammatory diseases.[3][4] This document provides a detailed, step-by-step guide for the laboratory-scale synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, herein referred to as pyCTZ, and its subsequent purification as a trifluoroacetate (B77799) (TFA) salt. The protocol is based on established synthetic methodologies for this class of compounds.[2]
Experimental Protocols
Materials and Equipment:
-
5-Amino-1H-pyrazole-4-carbonitrile
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Hydroxylamine
-
Sodium Acetate
-
Pyridine
-
Acetic Anhydride or Benzoyl Chloride
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Heating mantles or oil baths
-
Magnetic stirrers
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography system
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Protocol 1: Synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol outlines the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine (B1248293) core.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and acetylacetone (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hydrolysis to 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (pyCTZ)
This protocol describes the conversion of the nitrile group to a carboxamide.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms. Collect the solid by filtration, wash with water, and dry to obtain the crude pyCTZ.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Purification and TFA Salt Formation
This protocol details the final purification step, which results in the formation of the TFA salt.
-
HPLC Preparation: Dissolve the crude or pre-purified pyCTZ in a suitable solvent mixture, typically containing water, acetonitrile (B52724), and a small amount of TFA (e.g., 0.1%) to ensure solubility and good peak shape.
-
Purification: Purify the dissolved compound using a preparative reverse-phase HPLC system with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Lyophilization: Combine the pure fractions and freeze-dry using a lyophilizer to remove the solvents and obtain the final product as a stable pyCTZ TFA salt.
Data Presentation
Table 1: Summary of Reagents for this compound Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Eq. |
| 1 | 5-Amino-1H-pyrazole-4-carbonitrile | 108.10 | 1.0 |
| 1 | Acetylacetone | 100.12 | 1.2 |
| 1 | Glacial Acetic Acid | 60.05 | Solvent |
| 2 | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 186.21 | 1.0 |
| 2 | Concentrated Sulfuric Acid | 98.08 | Solvent |
| 3 | pyCTZ | 204.22 | 1.0 |
| 3 | Acetonitrile/Water with 0.1% TFA | - | Mobile Phase |
Table 2: Expected Yields and Purity
| Product | Step | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 1 | - | - | 60-70% | >95% |
| 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (pyCTZ) | 2 | - | - | 50-60% | >98% |
| This compound Salt | 3 | - | - | >90% (from pyCTZ) | >99% |
Visualizations
Diagram 1: Synthetic Workflow for this compound Preparation
A schematic overview of the synthetic and purification steps for this compound.
Diagram 2: PI3K Signaling Pathway
Potential inhibition of the PI3K signaling pathway by pyCTZ.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine-3-carboxamide [myskinrecipes.com]
Application Notes: pyCTZ TFA in Cancer Research
Subject: Applications of pyCTZ TFA (pycistifurazone trifluoroacetate) in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction
Thorough searches of publicly available scientific literature and chemical databases have yielded no specific information on a compound designated as "this compound" or "pycistifurazone trifluoroacetate" in the context of cancer research. The search included queries for its chemical structure, synonyms, preclinical studies, mechanism of action, and any associated experimental protocols.
The component "TFA" refers to trifluoroacetic acid, a common salt form for investigational compounds, suggesting that "pyCTZ" or "pycistifurazone" would be the active molecule. However, no data could be retrieved for these specific names.
This lack of information prevents the creation of detailed Application Notes and Protocols as requested. The following sections outline the standard types of information that would be included in such a document, should data on this compound become available.
I. Quantitative Data Summary (Hypothetical)
Should data from preclinical studies on this compound be published, it would be summarized in tables for clear comparison. Examples of the types of data that would be presented are shown below.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| U87 MG | Glioblastoma | Data not available |
Table 2: In Vivo Efficacy of this compound in Xenograft Models (Hypothetical Data)
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | p-value |
| MCF-7 | Vehicle Control | 0 | - |
| This compound (X mg/kg) | Data not available | Data not available | |
| A549 | Vehicle Control | 0 | - |
| This compound (Y mg/kg) | Data not available | Data not available |
II. Signaling Pathways (Hypothetical)
Based on the target of a hypothetical this compound, diagrams of the modulated signaling pathways would be generated. For instance, if this compound were an inhibitor of the PI3K/AKT pathway, a diagram illustrating this mechanism would be provided.
Application Notes and Protocols for Deep Tissue Imaging Using pyCTZ TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep tissue imaging remains a significant challenge in preclinical research due to light scattering and absorption by biological tissues. Bioluminescence imaging (BLI) offers a high signal-to-noise ratio as it does not require external excitation light. The development of novel luciferase-substrate systems with improved brightness and red-shifted emission spectra is crucial for enhancing the sensitivity of deep tissue imaging.[1][2][3]
This document provides detailed application notes and protocols for the use of pyCTZ TFA, a pyridyl analog of coelenterazine (B1669285) (CTZ), in conjunction with the engineered LumiLuc luciferase for deep tissue bioluminescence imaging. The key advantages of the pyCTZ-LumiLuc system include its ATP-independent light emission, high brightness, and improved water solubility of the substrate, which allows for administration without the need for organic cosolvents.[4] For enhanced deep tissue penetration, LumiLuc can be fused with a red fluorescent protein to create LumiScarlet, which shifts the bioluminescent emission to longer, more tissue-penetrant wavelengths.[4]
Principle of the Technology
The fundamental principle of this technology is the enzymatic reaction between the engineered marine luciferase, LumiLuc, and its substrate, pyCTZ. Unlike firefly luciferase, this reaction does not require ATP, making it suitable for imaging in environments with variable energy states. The reaction produces a bright, blue-shifted light. To overcome the limitations of blue light for deep tissue imaging, a Bioluminescence Resonance Energy Transfer (BRET) strategy is employed. By fusing LumiLuc to a red fluorescent protein (to form LumiScarlet), the energy from the pyCTZ-LumiLuc reaction is transferred to the fluorescent protein, which then emits red-shifted light that can penetrate deeper into tissues.[4]
Materials and Reagents
-
Substrate: this compound (Trifluoroacetate salt)
-
Enzyme: LumiLuc luciferase or LumiScarlet fusion protein (expressed in target cells or organisms)
-
Vehicle for in vivo administration: Sterile Phosphate-Buffered Saline (PBS) or saline.
-
Animal model: Mice or other small animals with cells expressing LumiLuc or LumiScarlet.
-
Imaging System: In vivo imaging system (IVIS) or a similar instrument equipped with a sensitive CCD camera.
Data Presentation
Table 1: Properties of this compound and Related Substrates
| Property | This compound | Coelenterazine (Native) | D-Luciferin (for Firefly Luciferase) |
| Luciferase Partner | LumiLuc, LumiScarlet | Native marine luciferases (e.g., Renilla) | Firefly Luciferase |
| ATP Requirement | Independent | Independent | Dependent |
| Emission Maximum (with LumiLuc) | ~450 nm (Blue) | ~465 nm (Blue) | N/A |
| Solubility | Improved water solubility | Poor water solubility | Good water solubility |
| In Vivo Vehicle | Saline/PBS | Often requires organic co-solvents | Saline/PBS |
Table 2: Quantitative Comparison of Bioluminescent Systems for In Vivo Imaging
| Luciferase-Substrate Pair | Relative Photon Flux (in vivo, subcutaneous) | Emission Wavelength for Deep Tissue Imaging | Key Advantages for Deep Tissue Imaging |
| LumiLuc-pyCTZ | ~120% improvement over teLuc-pyCTZ | Blue (~450 nm) | High brightness, ATP independent. |
| LumiScarlet-8pyDTZ * | Comparable to Akaluc-AkaLumine | Red-shifted (>600 nm) | Red-shifted emission for better tissue penetration, high brightness. |
| Akaluc-AkaLumine | High | Near-infrared (~677 nm) | Brightest ATP-dependent system, good tissue penetration. |
| Firefly Luc-D-luciferin | Standard benchmark | Red (~612 nm at 37°C) | Widely used, well-characterized. |
*Note: 8pyDTZ is a related pyridyl analog of diphenylterazine, and data for LumiScarlet with this substrate is presented as a proxy for red-shifted emission capabilities.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, high-quality solvent. While product datasheets may recommend DMSO for initial stock solutions, for in vivo use, it is crucial to use a biocompatible vehicle. The improved water solubility of pyCTZ allows for direct dissolution in sterile PBS or saline.
-
Preparation of Injection Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile PBS (pH 7.4) to the desired final concentration. A typical starting concentration for in vivo studies is 1-5 mM.
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a 0.22 µm sterile syringe filter before injection to remove any potential particulates and ensure sterility.
-
-
Storage: Prepare the injection solution fresh for each experiment. If a stock solution is prepared in DMSO, it can be stored at -20°C, protected from light. However, repeated freeze-thaw cycles should be avoided.
Protocol 2: In Vivo Bioluminescence Imaging in a Mouse Tumor Model
-
Animal Preparation:
-
Anesthetize the mouse bearing tumors expressing LumiLuc or LumiScarlet using isoflurane (B1672236) (2-3% in oxygen).
-
Place the anesthetized mouse in the light-tight chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 100-200 µL of a 1-5 mM solution, but this should be optimized for the specific animal model and experimental goals.
-
-
Image Acquisition:
-
Acquire bioluminescent images at various time points post-injection to determine the peak signal. For i.p. injections, the peak signal is typically observed between 10-30 minutes. For i.v. injections, the peak is much faster, usually within the first 5 minutes.
-
Use an open filter for initial imaging to capture all emitted photons. For deep tissue imaging with LumiScarlet, a long-pass filter (e.g., >600 nm) is recommended to specifically capture the red-shifted emission and reduce background noise.
-
Acquisition times will vary depending on the signal intensity but typically range from 1 second to 5 minutes.
-
-
Data Analysis:
-
Quantify the bioluminescent signal by drawing regions of interest (ROIs) over the tumor area.
-
Express the signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
For longitudinal studies, ensure consistent imaging parameters (e.g., animal positioning, substrate dose, acquisition settings) across all time points.
-
Mandatory Visualizations
Bioluminescence Reaction Pathway
Caption: ATP-independent bioluminescence reaction of this compound with LumiLuc luciferase.
Experimental Workflow for Deep Tissue Imaging
Caption: In vivo deep tissue bioluminescence imaging workflow.
Conclusion
The this compound substrate, when paired with the engineered LumiLuc luciferase and its red-shifted variant LumiScarlet, provides a powerful tool for sensitive deep tissue bioluminescence imaging. Its ATP-independency and improved water solubility offer significant advantages over traditional systems. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this technology for preclinical in vivo studies.
References
Troubleshooting & Optimization
Technical Support Center: pyCTZ TFA Bioluminescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pyCTZ TFA in their experiments. The information is presented in a question-and-answer format to directly address common issues, particularly low signal, encountered during bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyridyl analog of coelenterazine (B1669285) (CTZ) supplied as a trifluoroacetate (B77799) (TFA) salt. It is an ATP-independent substrate for marine luciferases, such as LumiLuc, and is also used to reconstitute the photoprotein aequorin for calcium sensing. Its pyridyl modification enhances water solubility and can alter the emission spectrum compared to native coelenterazine.
Q2: What are the main applications of this compound?
A2: The primary applications of this compound include:
-
Bioluminescence Resonance Energy Transfer (BRET) assays: Used to study protein-protein interactions.
-
Reporter Gene Assays: As a substrate for luciferases like LumiLuc to quantify gene expression.
-
Intracellular Calcium Sensing: For the reconstitution of aequorin, allowing for the detection of calcium mobilization in cells. When paired with aequorin, the bioluminescence intensity of pyCTZ is comparable to that of native coelenterazine[1].
Q3: What are the storage and stability recommendations for this compound?
A3: For optimal performance and to prevent degradation, which can be a significant source of low signal, this compound should be handled as follows:
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or lower, protected from light and moisture. | Prevents degradation from light and oxidation. |
| Stock Solutions | Prepare in anhydrous ethanol (B145695) or methanol (B129727) and store at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. | Coelenterazine analogs are prone to auto-oxidation, especially in aqueous solutions at neutral or alkaline pH. Storing in an organic solvent at low temperature minimizes this. |
| Working Solutions | Prepare fresh for each experiment by diluting the stock solution in the appropriate assay buffer immediately before use. | Stability in aqueous buffers at room temperature is limited. |
Troubleshooting Guide: Low Bioluminescence Signal
Low or no signal is a common issue in bioluminescence assays. The following sections provide potential causes and solutions to help you troubleshoot your experiments with this compound.
Reagent and Sample Preparation
Q4: My signal is very low or absent. Could it be a problem with my this compound solution?
A4: Yes, improper preparation and handling of this compound is a frequent cause of low signal.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure that solid this compound has been stored correctly at -20°C or below, protected from light. Prepare fresh stock solutions from the solid if degradation is suspected. |
| Suboptimal Solvent | Use anhydrous ethanol or methanol to prepare stock solutions. Avoid DMSO, as some coelenterazine analogs can be unstable in it. |
| Precipitation | After diluting the stock solution into an aqueous buffer, ensure that the this compound remains in solution. If precipitation occurs, consider adjusting the final solvent concentration or using a freshly prepared, more dilute stock. |
| Incorrect Concentration | The optimal concentration of this compound can vary depending on the luciferase or photoprotein, cell type, and experimental setup. A typical starting concentration for in vitro assays is in the range of 5-20 µM. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay. |
Q5: How can I be sure my luciferase or aequorin is active?
A5: The activity of your enzyme or photoprotein is critical for a strong signal.
| Potential Cause | Recommended Solution |
| Low Luciferase/Apoaequorin Expression | If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify the expression level of the reporter protein. |
| Improper Aequorin Reconstitution | Aequorin reconstitution requires incubation with coelenterazine. Ensure sufficient incubation time (typically 1-4 hours) in the dark to allow for proper loading. |
| Enzyme Inhibition | Components of your cell lysis buffer or assay medium could be inhibiting the luciferase. Refer to the manufacturer's guidelines for compatible reagents. Some compounds, particularly those with an aryl sulfonamide core, can inhibit Renilla luciferase and its analogs. |
Experimental Conditions
Q6: Can the assay buffer composition affect the signal?
A6: Yes, the buffer composition plays a crucial role in the bioluminescent reaction.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for most marine luciferases is around 7.0-8.0. Ensure your assay buffer is within this range. Coelenterazine is unstable in weak basic aqueous solutions, which can lead to a decrease in signal over time[2]. |
| Presence of Quenchers | Certain molecules can absorb the light emitted by the bioluminescent reaction, leading to a reduced signal. Phenol (B47542) red in cell culture media is a known quencher. It is advisable to use phenol red-free media for the final assay steps. |
| Lack of Necessary Co-factors (for some systems) | While this compound-based assays are ATP-independent, ensure that other necessary components for your specific system are present. For aequorin-based calcium assays, the presence of calcium is required to trigger the light emission. |
Q7: How does the choice of instrumentation and plate type impact the results?
A7: Proper instrumentation and labware are essential for maximizing signal detection.
| Potential Cause | Recommended Solution |
| Incorrect Plate Type | For luminescence assays, always use solid white, opaque-walled plates. These plates maximize light reflection to the detector and minimize well-to-well crosstalk. |
| Inappropriate Luminometer Settings | Ensure the luminometer is set to measure luminescence and not fluorescence. Optimize the integration time (read time) per well. A longer integration time can help detect weak signals, but may also increase background noise. |
| Temperature Fluctuations | Luciferase activity is temperature-dependent. Ensure that your plates and reagents have equilibrated to a stable temperature (usually room temperature) before reading. |
Experimental Protocols and Data
Key Experimental Parameters
The following table summarizes key parameters for using pyCTZ with LumiLuc luciferase, derived from experimental data.
| Parameter | Value/Range | Reference |
| Emission Maximum (λmax) | ~450 nm | [1] |
| Relative Photon Flux Increase with LumiLuc (vs. teLuc) | ~120% | [1] |
| Kinetics | Flash-type in PBS, Glow-type in specialized assay buffer | [1] |
Detailed Experimental Protocol: Aequorin-Based Intracellular Calcium Assay
This protocol provides a general workflow for measuring intracellular calcium changes using aequorin reconstituted with this compound.
Materials:
-
Cells expressing apoaequorin
-
This compound
-
Anhydrous ethanol or methanol
-
Phenol red-free cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Agonist or compound to stimulate calcium influx
-
Solid white, opaque 96-well plates
-
Luminometer with an injector
Procedure:
-
Cell Plating: Seed the apoaequorin-expressing cells in a solid white, opaque 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous ethanol or methanol. Store at -80°C.
-
Aequorin Reconstitution (Loading): a. On the day of the experiment, dilute the this compound stock solution in phenol red-free medium/buffer to a final working concentration (e.g., 5 µM). b. Remove the culture medium from the cells and add the this compound-containing medium. c. Incubate the plate in the dark at 37°C for 1-4 hours to allow for aequorin reconstitution.
-
Wash Step: Gently wash the cells 2-3 times with phenol red-free medium/buffer to remove excess this compound.
-
Signal Measurement: a. Place the plate in the luminometer. b. Set the luminometer to inject the agonist/compound and immediately begin reading the luminescence signal. c. Record the signal over time to capture the kinetics of the calcium transient.
Diagrams
Signaling Pathway: Aequorin-Based Calcium Sensing
Caption: Aequorin-based calcium sensing workflow.
Experimental Workflow: Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low signal.
References
Technical Support Center: pyCTZ TFA Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in experiments utilizing the chemiluminescent substrate pyCTZ, particularly when trifluoroacetic acid (TFA) may be present.
Frequently Asked Questions (FAQs)
Q1: What is pyCTZ and what is it used for?
pyCTZ, or pyridyl-coelenterazine, is a synthetic analog of coelenterazine (B1669285) (CTZ). It serves as a chemiluminescent substrate for various luciferases, including those from marine organisms like Renilla and Gaussia, as well as engineered luciferases like NanoLuc.[1] Its enhanced water solubility compared to native CTZ makes it a valuable tool in bioluminescence-based assays, such as reporter gene assays, in vivo imaging, and calcium sensing.[1]
Q2: What is TFA and why might it be present in my pyCTZ assay?
TFA (Trifluoroacetic acid) is a strong acid commonly used in reverse-phase chromatography for the purification of peptides and small molecules. If your pyCTZ substrate or another component of your assay was purified using this method, residual TFA may be present as a counterion in the salt form of the compound. While not a standard component of pyCTZ assay buffers, its presence can significantly impact the experimental outcome.
Q3: How does pH affect the pyCTZ chemiluminescent signal?
The light emission from coelenterazine and its analogs like pyCTZ is highly dependent on pH. The chemiluminescence reaction is generally more efficient under neutral to slightly alkaline conditions. Acidic environments, such as those created by TFA contamination, can lead to a significant decrease in light output, thereby reducing the signal-to-noise ratio. Studies on coelenterazine have shown an optimal pH of around 8.0 for luciferase-catalyzed luminescence.
Q4: What is the general mechanism of pyCTZ chemiluminescence?
The chemiluminescence of pyCTZ, similar to other coelenterazine derivatives, involves an oxidative reaction that leads to the formation of an unstable, high-energy dioxetanone intermediate. The decomposition of this intermediate results in the formation of an excited-state product, coelenteramide, which then emits light as it returns to its ground state. In biological systems, this reaction is catalyzed by a luciferase enzyme.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can manifest as high data variability, reduced sensitivity, and difficulty in distinguishing a true signal from the background. Follow these steps to diagnose and resolve common issues.
Issue 1: Low Signal Intensity
A weak chemiluminescent signal is a primary contributor to a poor S/N ratio.
Troubleshooting Steps:
-
Optimize Reagent Concentrations:
-
pyCTZ Substrate: Ensure the concentration of pyCTZ is optimal for your specific luciferase and experimental setup. A concentration that is too low will result in a weak signal, while an excessively high concentration can lead to substrate inhibition or increased background.
-
Luciferase: The concentration of the luciferase enzyme should be sufficient to produce a robust signal. If using a reporter assay, ensure efficient transfection and expression of the luciferase gene.
-
-
Verify Buffer Composition and pH:
-
pH: The pH of the assay buffer is critical. For most coelenterazine-based assays, a pH in the range of 7.5 to 8.5 is optimal. Avoid acidic buffers, as they can quench the chemiluminescent reaction.
-
TFA Contamination: If you suspect TFA contamination from one of your reagents, consider buffer-exchanging the component or using a fresh batch of reagents. The strong acidity of TFA will lower the pH of your assay buffer and significantly reduce the signal.
-
-
Check Instrument Settings:
-
Integration Time: Increase the signal integration time on your luminometer to capture more photons.
-
Gain Settings: Optimize the gain settings to amplify the signal without saturating the detector.
-
Issue 2: High Background Signal
Elevated background luminescence can mask the specific signal, leading to a reduced S/N ratio.
Troubleshooting Steps:
-
Assess Autoluminescence:
-
pyCTZ and other coelenterazine analogs can exhibit a low level of auto-oxidation and chemiluminescence in the absence of a luciferase. Prepare a control well with all assay components except the luciferase to measure this background.
-
-
Optimize Microplate Selection:
-
Use white, opaque microplates for luminescence assays. These plates are designed to maximize light reflection and enhance the signal. Black plates are generally used for fluorescence assays to minimize background.
-
-
Review Buffer Components:
-
Some buffer components can contribute to background noise. Test the background of your buffer alone. Consider using high-purity reagents.
-
Experimental Protocols and Data
General Protocol for a pyCTZ-Based Luciferase Assay
This protocol provides a starting point for optimizing a pyCTZ-based assay. Specific concentrations and incubation times may need to be adjusted for your particular experimental system.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH between 7.5 and 8.5 (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).
-
pyCTZ Stock Solution: Dissolve pyCTZ in an appropriate solvent (e.g., methanol (B129727) or ethanol) to create a concentrated stock solution.
-
Working Solution: Dilute the pyCTZ stock solution in the assay buffer to the desired final concentration.
-
-
Assay Procedure:
-
Add your sample containing the luciferase to the wells of a white, opaque 96-well plate.
-
Add the pyCTZ working solution to initiate the chemiluminescent reaction.
-
Immediately measure the luminescence using a luminometer.
-
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the effect of pH on the pyCTZ signal.
| pH of Assay Buffer | Signal (Relative Light Units - RLU) | Background (RLU) | Signal-to-Noise Ratio (S/N) |
| 5.5 | 5,000 | 1,000 | 5 |
| 6.5 | 50,000 | 1,500 | 33 |
| 7.5 | 500,000 | 2,000 | 250 |
| 8.5 | 450,000 | 2,500 | 180 |
This data illustrates the typical trend of reduced signal and S/N ratio in acidic conditions.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in pyCTZ assays.
Caption: Simplified pyCTZ chemiluminescence reaction pathway.
References
Technical Support Center: pyCTZ TFA for Longitudinal Studies
Welcome to the technical support center for pyCTZ TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using this compound for in vivo bioluminescence imaging (BLI) in longitudinal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a synthetic analog of coelenterazine (B1669285) (CTZ), a substrate for marine luciferases such as Renilla (Rluc) and Gaussia (Gluc). The "py" prefix suggests a structural modification, likely involving a pyrazolyl group, designed to enhance properties like light output or stability. It is provided as a trifluoroacetic acid (TFA) salt to improve its stability and solubility. Like other coelenterazine analogs, pyCTZ is oxidized by the luciferase enzyme, resulting in the emission of light that can be detected and quantified using a sensitive CCD camera.[1][2][3] This process allows for non-invasive monitoring of biological processes like gene expression, cell trafficking, and tumor growth over time in living animals.[4][5]
Q2: What are the primary considerations when designing a longitudinal study with this compound?
A: Longitudinal studies require meticulous planning to ensure consistency and minimize variability. Key considerations include:
-
Reporter System Stability: Ensure the luciferase reporter gene expression is stable in your cell line or animal model over the entire study period. Unstable expression is a common reason for signal decrease that can be mistaken for a biological effect.
-
Consistent Animal Handling: Maintain consistency in animal age, sex, and strain. Shave the imaging area to reduce light scatter and absorption.
-
Standardized Procedures: Use a consistent protocol for substrate preparation, injection route (e.g., intraperitoneal vs. intravenous), and timing between injection and imaging for every session.
-
Imaging Parameters: Keep camera settings (exposure time, binning, f-stop) consistent, unless the signal intensity changes dramatically and requires adjustment to avoid saturation.
-
Baseline Measurements: Always acquire baseline images before the start of the treatment or intervention to establish a reference point for each subject.
Q3: What is the TFA salt and could it impact my experimental results?
A: Trifluoroacetic acid (TFA) is a strong acid used during the synthesis and purification of synthetic molecules like pyCTZ. The final product is often a TFA salt, where the TFA counter-ion is associated with the active molecule. While often present in small amounts, residual TFA can have unintended biological effects. Studies have shown that TFA can exhibit dose-dependent cytotoxicity, inhibit or promote cell proliferation, and even elicit immune responses in vivo. For highly sensitive cell-based assays or long-term in vivo studies, these effects could become confounding factors.
Q4: When should I consider using a TFA-free version of the substrate?
A: You should consider TFA removal or using a different salt form (like hydrochloride or acetate) under the following circumstances:
-
Sensitive Cell Assays: When working with cell cultures where even nanomolar concentrations of TFA might influence cell viability or signaling.
-
In Vivo Studies with Immunological Endpoints: TFA has been reported to be immunogenic, which could interfere with studies of inflammation or immune responses.
-
Therapeutic Development: For preclinical studies where the compound is being evaluated as a potential therapeutic, regulatory guidelines often require minimizing residual TFA.
-
Unexplained Toxicity or Variability: If you observe unexpected cytotoxicity or inconsistent results that cannot be explained by other factors, the TFA counter-ion could be a contributing cause.
Troubleshooting Guides
Problem: No or Weak Bioluminescent Signal
This is one of the most common issues in BLI experiments. A systematic approach can help identify the root cause.
Q: I'm not detecting any signal from my luciferase-expressing cells in vivo. What should I do? A: A lack of signal can stem from issues with the biological setup or the imaging protocol.
-
Step 1: Verify Reporter Gene Expression. First, confirm that your cells are indeed expressing functional luciferase. This can be done in vitro by lysing a sample of the cells, adding this compound, and measuring luminescence with a plate luminometer. You can also use methods like qPCR or Western blotting to confirm reporter gene or protein expression.
-
Step 2: Check Substrate Integrity and Delivery. Ensure the this compound substrate is properly reconstituted and has not degraded. For in vivo studies, the route and timing of administration are critical. The peak signal time can vary depending on the substrate analog and the injection route (intravenous vs. intraperitoneal). Perform a kinetic study to determine the optimal imaging window for your specific model.
-
Step 3: Optimize Imaging System Settings. If the signal is weak, you may need to adjust the camera settings. Increase the exposure time (e.g., from 60 seconds up to 5 minutes) and/or increase the binning level (e.g., from 4x4 to 8x8) to improve sensitivity. Always include a positive control in your imaging session to confirm the system is working correctly.
Troubleshooting Decision Tree for Weak/No Signal
Caption: A decision tree for troubleshooting weak bioluminescence signals.
Problem: High Variability in Longitudinal Data
Q: My signal intensity varies significantly between imaging sessions for the same animal, even though the underlying biology should be stable. What's causing this? A: High variability is a major challenge in longitudinal studies and can mask true biological effects.
-
Cause 1: Inconsistent Substrate Administration. Small variations in the injected volume or injection site (e.g., hitting the intestine vs. open peritoneal cavity) can alter substrate bioavailability and peak signal time.
-
Solution: Develop a highly consistent injection technique. For intraperitoneal (IP) injections, aim for the lower right quadrant of the abdomen to avoid the bladder and cecum. Consider intravenous (IV) injection for more rapid and consistent substrate distribution, though it may have faster kinetics.
-
-
Cause 2: Animal and Environmental Factors. The depth of the bioluminescent source, animal positioning, and the type of anesthetic used can all affect the signal. Even the animal's diet can be a factor, as some chow contains fluorescent components that can increase background noise.
-
Solution: Use a low-fluorescence chow. Ensure animals are placed in the same position (e.g., dorsal or ventral) for every imaging session. Maintain consistent anesthesia depth, as it can affect circulation and substrate delivery.
-
-
Cause 3: Instability of Reporter Expression. In some models, particularly with viral vectors or transient transfections, the expression of the luciferase gene can decrease over time.
-
Solution: Use a stably transfected cell line with a reporter integrated into the genome. It is crucial to validate the stability of your reporter system in vivo before beginning a long-term study. If a signal decrease is observed, it may be necessary to correlate BLI data with an alternative modality like MRI or histology at the study's end to confirm the biological outcome.
-
Problem: High Background Signal
Q: I'm seeing a high background signal across the animal, which is making it difficult to quantify the specific signal from my region of interest. How can I reduce it? A: High background can be due to substrate auto-oxidation or other non-specific light sources.
-
Cause 1: Substrate Auto-oxidation. Coelenterazine and its analogs can emit light through enzyme-independent oxidation, a process that can be enhanced by components in serum like albumin.
-
Solution: Test different coelenterazine analogs, as some have lower rates of auto-oxidation than others. Allow sufficient time for the initial non-specific signal to decrease before starting your imaging window.
-
-
Cause 2: Diet-related Autofluorescence. Standard rodent chow can contain ingredients like alfalfa that are autofluorescent, contributing to background noise.
-
Solution: Switch the animals to a purified, low-fluorescence diet for at least one week before starting the imaging study. Always include a negative control animal (without luciferase-expressing cells) that receives the substrate to quantify the level of background signal.
-
Quantitative Data Summary
Table 1: Comparison of Properties for Coelenterazine Analogs
This table summarizes key properties of various coelenterazine analogs to aid in substrate selection. The values for the hypothetical pyCTZ are based on desirable characteristics for longitudinal imaging.
| Property | Native CTZ | CTZ-h | CTZ-e | pyCTZ (Hypothetical) | Rationale for Longitudinal Studies |
| Relative Light Output | 1x | ~5-7x | ~4-8x | ~10x | Brighter signal improves signal-to-noise, especially for deep tissue sources. |
| Signal Kinetics | Fast Peak, Rapid Decay | Slower Decay | Fast Peak | Slow Decay | A longer signal plateau provides a more flexible imaging window, reducing variability from timing inconsistencies. |
| Auto-oxidation | Moderate | Moderate-High | Moderate | Low | Low auto-oxidation reduces background noise, increasing sensitivity. |
| Solubility | Low (requires solvent) | Low (requires solvent) | Moderate | High (Water Soluble) | High water solubility simplifies preparation and reduces the need for potentially toxic co-solvents. |
| Primary Emission Peak | ~465 nm | ~465 nm | ~478 nm | ~480 nm | Longer wavelengths have slightly better tissue penetration. |
Table 2: Potential Biological Effects of TFA Counter-Ions
This table outlines potential confounding effects that residual TFA from the substrate preparation may have on experimental outcomes.
| Experimental Context | Potential Effect of TFA | Mitigation Strategy |
| Cell Proliferation Assays | Can be cytotoxic or mitogenic in a dose-dependent manner, even at nM concentrations. | Use TFA-free substrate or perform ion exchange to a different salt (e.g., HCl, acetate). |
| Immunology / Inflammation Studies | Can trifluoroacetylate proteins, potentially eliciting an antibody response. | Use TFA-free substrate to avoid confounding immune activation. |
| In Vivo Toxicity Studies | May contribute to organ toxicity, complicating interpretation of drug-related effects. | Quantify TFA levels in the substrate and consider switching to a different salt form if levels are high. |
| Enzyme / Receptor Binding Assays | Strong acidity can denature proteins; may interfere with binding sites. | Ensure final buffer conditions are well-controlled; use TFA-free substrate for sensitive assays. |
Experimental Protocols
Protocol 1: General Methodology for In Vivo BLI with this compound
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Shave the fur over the region of interest to minimize light absorption and scattering.
-
Place the animal on the imaging stage inside the light-tight chamber. Maintain body temperature with a warming pad.
-
-
Substrate Preparation & Administration:
-
Prepare a fresh stock solution of this compound on the day of imaging. If not fully water-soluble, use an appropriate biocompatible solvent (e.g., 1:1:8 solution of ethanol:PEG400:saline).
-
Calculate the dose based on animal weight. A typical starting dose for coelenterazine analogs is 1-5 mg/kg.
-
Administer the substrate via the chosen route (e.g., intraperitoneal injection). Record the exact time of injection.
-
-
Image Acquisition:
-
Acquire a photographic image of the animal for anatomical reference.
-
Based on prior kinetic analysis, begin bioluminescence acquisition at the start of the peak signal window.
-
Set initial camera parameters: Exposure = 60 seconds, Binning = Medium (8x8), F-stop = 1.
-
Acquire a series of images over time (e.g., every 5-10 minutes) to capture the peak signal.
-
-
Data Analysis:
-
Using the analysis software, draw a Region of Interest (ROI) over the signal source and a background ROI over a non-signal area.
-
Quantify the signal as Total Flux (photons/second) or Average Radiance (photons/sec/cm²/sr).
-
For longitudinal analysis, use the same ROI size and position for each animal across all time points. Normalize the signal at each time point to the baseline measurement for that animal.
-
Workflow for a Longitudinal BLI Study
Caption: A typical experimental workflow for a longitudinal BLI study.
Protocol 2: Validating Reporter Stability for Longitudinal Studies
-
Establish a Cohort: Implant luciferase-expressing cells into a cohort of animals (n=5-10). This cohort will not receive any experimental treatment.
-
Longitudinal Imaging: Perform BLI on this cohort at intervals that match your planned study (e.g., twice weekly for 4 weeks).
-
Consistent Protocol: Use the exact same imaging protocol (anesthesia, substrate dose, timing, camera settings) for every session.
-
Data Analysis: Quantify the bioluminescent signal for each animal at each time point.
-
Evaluation: Plot the mean signal intensity for the cohort over time. A stable reporter system will show a signal that is either stable or increases predictably with tumor growth. A significant, unexplained decrease in signal over time suggests reporter instability or silencing.
Signaling Pathway Visualization
Luciferase reporters are powerful tools for monitoring the activity of specific signaling pathways. A construct is created where the luciferase gene is placed under the control of a promoter containing response elements for a transcription factor of interest. When the pathway is activated, the transcription factor drives luciferase expression, producing a light signal proportional to pathway activity.
Example: NF-κB Signaling Pathway Reporter
Caption: A diagram of a luciferase reporter assay for the NF-κB pathway.
References
- 1. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioluminescence: a versatile technique for imaging cellular and molecular features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diagnosticimaging.com [diagnosticimaging.com]
Technical Support Center: pyCTZ TFA In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the delivery of pyCTZ TFA and other coelenterazine (B1669285) analogs in animal models for bioluminescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the TFA salt form used?
A: pyCTZ is a pyridyl analog of coelenterazine (CTZ), a substrate for marine luciferases like Gaussia and Renilla luciferase, used for in vivo bioluminescence imaging. The pyridyl modification helps improve water solubility and can shift the light emission spectrum. The Trifluoroacetic Acid (TFA) salt form is a common result of the chemical synthesis and purification process for peptides and small molecules. The TFA counter-ion helps to protonate the molecule, which can improve its stability and handling as a lyophilized powder. However, residual TFA in the final formulation can sometimes influence experimental results.
Q2: My this compound solution is cloudy or forms a precipitate upon preparation. What is the cause and how can I fix it?
A: This is the most common issue and is due to the poor aqueous solubility of many coelenterazine analogs. If you are dissolving the compound directly in saline or phosphate-buffered saline (PBS), it will likely precipitate.
-
Short-term Solution: Use a vehicle containing organic co-solvents. A common, though potentially toxic, approach is to first dissolve the this compound in a small amount of ethanol (B145695) or DMSO, and then dilute it with a solution containing Propylene Glycol (PG) and/or Polyethylene Glycol (PEG).
-
Recommended Solution: Use a commercially available water-soluble formulation. These are lyophilized powders of the coelenterazine analog combined with non-toxic, solubility-enhancing agents. They are designed to be reconstituted directly with sterile water or saline to form a clear, iso-osmotic solution ready for injection. This approach allows for higher, non-toxic doses, leading to significantly brighter signals[1][2][3].
Q3: I'm observing high variability in bioluminescent signal between animals. What are the likely causes?
A: High variability can stem from several factors:
-
Inconsistent Formulation: If the substrate is not fully dissolved, the injected dose will vary. Ensure your preparation is a clear solution before injection. Using filtered, water-soluble formulations can greatly reduce this issue.
-
Administration Route: The route of administration (intravenous vs. intraperitoneal) significantly affects the timing and peak of the light signal[4]. Ensure the injection route and technique are consistent for all animals in a cohort.
-
Timing of Imaging: The kinetics of light emission differ between coelenterazine analogs and the route of delivery[4]. Imaging should be performed at a consistent time point after substrate injection (e.g., 10-15 minutes) to capture the peak signal. Run a pilot study to determine the optimal imaging window for your specific model and this compound formulation.
Q4: Are there toxicity concerns with the solvents used for this compound delivery?
A: Yes. While effective for solubilization, organic co-solvents can be toxic, especially at the volumes required for delivering a sufficient dose. Large intravenous doses of Propylene Glycol (PG), for example, can cause hyperosmolality, metabolic acidosis, and acute kidney injury[2][3]. This toxicity limits the amount of substrate that can be safely administered, capping the potential signal intensity. To avoid these effects, the use of iso-osmotic, water-soluble formulations is strongly recommended[1][2].
Troubleshooting Guide: Low Bioluminescent Signal
Low signal is a frequent challenge that can compromise experimental sensitivity. The following guide provides a systematic approach to identifying and resolving the root cause.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Substrate Dose | The dose may be limited by poor solubility in a non-toxic vehicle. Switch to a water-soluble coelenterazine formulation, which can be safely administered at higher concentrations (e.g., up to 500 µ g/100 µL)[2][3]. | Up to 100-fold increase in light output compared to native CTZ dissolved in alcohol-based vehicles[1]. |
| Poor Substrate Bioavailability | The formulation may be precipitating upon injection or failing to reach the target tissue efficiently. Prepare a fresh, clear solution immediately before injection. Use a validated water-soluble formulation to ensure bioavailability. | A more robust and reproducible signal that correlates with luciferase expression levels. |
| Sub-optimal Imaging Time | The peak light emission may occur earlier or later than the imaging window. | Perform a kinetic study by imaging the same animal at multiple time points (e.g., 5, 10, 15, 30, and 60 minutes) after substrate injection to determine the Tmax (time of maximum emission). |
| Substrate Auto-oxidation | Coelenterazine analogs can degrade due to auto-oxidation, especially if stored improperly or dissolved long before use[5]. | Store lyophilized this compound at -80°C under argon or vacuum. Prepare the solution immediately before the experiment and protect it from light. |
| Low Luciferase Expression | The reporter cells or tissue may not be expressing sufficient levels of the luciferase enzyme. | Confirm luciferase expression levels in vitro using a plate-based luminometer assay before proceeding to in vivo experiments. |
Data Summary Tables
Table 1: Comparison of Coelenterazine Formulations for In Vivo Use
| Feature | Standard Formulation (in Co-solvent) | Water-Soluble Formulation |
| Primary Solvent | Propylene Glycol (PG), Ethanol, PEG | Sterile Water or Saline |
| Typical Max Dose (Mouse) | ~100 µg | Up to 500 µg[1][2] |
| Toxicity Concerns | Potential for co-solvent toxicity (e.g., renal toxicity from PG)[3] | Formulated to be iso-osmotic and non-toxic[2][3] |
| Relative Signal Intensity | Baseline (1x) | Up to 100x higher than standard formulation[1] |
| Preparation | Requires dissolution in organic solvent, then dilution. | Simple reconstitution with sterile water[3]. |
Table 2: Representative Dosing and Administration for Coelenterazine Analogs in Mice
| Parameter | Guideline | Reference |
| Administration Route | Intravenous (i.v.), Intraperitoneal (i.p.) | [4] |
| Typical Dose Range | 2-5 mg/kg body weight (e.g., 50-125 µg for a 25g mouse) | [1] |
| Injection Volume | 100 - 200 µL | General practice |
| Time to Image (Post-injection) | 10 - 15 minutes | [6] |
Experimental Protocols
Protocol: Preparation and Administration of this compound Solution in Mice
This protocol provides a general framework. Doses and volumes should be optimized for your specific experimental model.
Materials:
-
Lyophilized this compound or a water-soluble coelenterazine formulation
-
Vehicle: Sterile Saline (0.9% NaCl) or a commercial water-soluble vehicle
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile 1 mL syringes and 27-30 gauge needles
-
70% ethanol wipes
Methodology:
-
Reconstitution of this compound:
-
For Water-Soluble Formulations: Follow the manufacturer's instructions. Typically, this involves adding a specified volume of sterile saline directly to the vial to achieve a desired stock concentration (e.g., 5 mg/mL)[2][3]. Vortex gently until the powder is completely dissolved.
-
For Standard this compound (if water-soluble form is unavailable): Due to solubility challenges and potential toxicity, this is not the recommended method. A typical, but less safe, approach involves dissolving the this compound in a minimal volume of ethanol, then diluting with PG or a saline/PG mixture. This must be carefully optimized to avoid precipitation and minimize toxicity.
-
-
Dose Calculation:
-
Calculate the required volume for each animal based on its weight and the desired dose (e.g., 4 mg/kg).
-
Example: For a 25g mouse at a 4 mg/kg dose, the total required dose is 0.1 mg (100 µg). If your solution concentration is 1 mg/mL, you would inject 100 µL.
-
-
Animal Restraint and Injection:
-
Gently restrain the mouse. For intraperitoneal (i.p.) injection, position the mouse to expose the abdomen.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
For an i.p. injection, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no blood or fluid is drawn back, then slowly inject the solution.
-
-
Post-Injection and Imaging:
-
Return the mouse to its cage and proceed to the imaging system.
-
Begin imaging at the predetermined optimal time point (e.g., 10 minutes post-injection) to capture peak luminescence.
-
Visualizations
Bioluminescent Reaction Pathway
Caption: The enzymatic reaction of pyCTZ with luciferase.
In Vivo Imaging Experimental Workflow
Caption: Standard experimental workflow for in vivo bioluminescence imaging.
Troubleshooting Logic for Low Signal
References
- 1. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 3. Coelenterazine-SOL (in vivo) [nanolight.com]
- 4. researchgate.net [researchgate.net]
- 5. e-Coelenterazine [nanolight.com]
- 6. researchgate.net [researchgate.net]
dealing with pyCTZ TFA variability between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering variability in experiments using pyCTZ TFA. The primary focus is to address issues arising from the presence of trifluoroacetic acid (TFA) as a counterion and to provide guidance on best practices for consistent and reliable results in bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: pyCTZ is a pyridyl analog of coelenterazine (B1669285) (CTZ), a luciferin (B1168401) used in bioluminescence assays. The pyridyl modification enhances its water solubility compared to native CTZ. It is an ATP-independent substrate for luciferases like LumiLuc and can be used with aequorin for calcium sensing, producing a strong blue bioluminescent signal.[1] The "TFA" indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during the synthesis and purification of synthetic molecules like pyCTZ.[2]
Q2: How can residual TFA affect my experimental results?
A2: Residual trifluoroacetic acid (TFA) from the synthesis of pyCTZ can introduce significant variability in biological assays. TFA is a strong acid and can be cytotoxic to cells, even at low concentrations, which can be misinterpreted as the biological effect of pyCTZ.[2][3] It can also alter the pH of your experimental medium, affecting cell health and enzyme kinetics. Furthermore, TFA can potentially interact with pyCTZ itself, altering its conformation, solubility, and stability, leading to inconsistent results between experiments or different batches of the compound.[2]
Q3: What are the typical concentrations of TFA that can cause cytotoxicity?
A3: The cytotoxic concentration of TFA is highly dependent on the cell line and the duration of the assay. Some sensitive cell lines can be affected by TFA concentrations as low as 0.1 mM. It is crucial to determine the toxicity threshold for your specific experimental system.
Q4: How can I determine if TFA is the cause of the variability in my experiments?
A4: The most direct method is to run a "TFA control" experiment. This involves exposing your cells to the same concentrations of TFA that are present in your this compound stock solution, but without the pyCTZ. This allows you to distinguish the effects of the TFA counterion from the biological activity of pyCTZ. If the TFA control exhibits similar effects to your this compound treatment, then TFA interference is the likely cause.
Q5: What can I do to mitigate the effects of TFA in my experiments?
A5: If TFA is identified as a source of variability, you can perform a counterion exchange to replace TFA with a more biocompatible counterion, such as hydrochloride (HCl) or acetate. This typically involves dissolving the this compound in water, adding an excess of the new acid (e.g., 0.1 M HCl), and then lyophilizing the solution. This process is often repeated multiple times to ensure complete removal of TFA.
Troubleshooting Guide
Problem 1: High variability in bioluminescence signal between replicates or experiments.
-
Possible Cause 1: Inconsistent TFA concentration. Different batches of this compound may have varying amounts of residual TFA.
-
Solution: Quantify the TFA content in your stock if possible. For critical experiments, perform a salt exchange to a more biocompatible counterion like HCl.
-
-
Possible Cause 2: Pipetting errors or inaccurate dilutions. Coelenterazine analogs can be prone to degradation, and small volumes can increase variability.
-
Solution: Prepare a master mix of your working solution to minimize pipetting errors. Use calibrated pipettes and be consistent with your dilution technique.
-
-
Possible Cause 3: Sub-optimal storage and handling. this compound, like other luciferins, can be sensitive to light and repeated freeze-thaw cycles.
-
Solution: Store the lyophilized powder at -20°C or lower. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Problem 2: Low bioluminescence signal.
-
Possible Cause 1: pyCTZ degradation. The luciferin may have degraded due to improper storage or handling.
-
Solution: Use freshly prepared solutions. Ensure proper storage of the lyophilized powder and stock solutions.
-
-
Possible Cause 2: Low luciferase expression in cells. The amount of luciferase enzyme is a limiting factor in the reaction.
-
Solution: Optimize your transfection protocol to ensure high luciferase expression. Consider using a stronger promoter to drive expression.
-
-
Possible Cause 3: Sub-optimal assay conditions. Factors like pH, temperature, and the presence of inhibitors can affect luciferase activity.
-
Solution: Ensure your assay buffer is at the optimal pH for the specific luciferase you are using. Run experiments at a consistent temperature.
-
Problem 3: High background signal.
-
Possible Cause 1: Autoluminescence of pyCTZ. Coelenterazine analogs can exhibit some level of auto-oxidation, leading to a background signal.
-
Solution: Measure the background luminescence from wells containing only the assay buffer and pyCTZ (no cells/luciferase). Subtract this background from your experimental readings.
-
-
Possible Cause 2: Serum components in the media. Components in fetal bovine serum (FBS) can sometimes cause background luminescence.
-
Solution: If possible, reduce the serum concentration in your assay medium or use a serum-free medium for the final assay step.
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Reported Cytotoxic Concentration of TFA | Reference |
| HUVEC | ~0.1 mM | |
| PC-12 | 1-5 mM | |
| Jurkat | ~5 mM | |
| Multiple (e.g., HeLa, HEK293) | >100 µM |
Experimental Protocols
Protocol 1: TFA Control Experiment
This protocol is designed to determine if the TFA counterion is responsible for observed cytotoxicity or other effects in a cell-based assay.
-
Prepare a TFA stock solution: Prepare a stock solution of trifluoroacetic acid in the same solvent used for your this compound stock (e.g., sterile water or DMSO). The concentration of this stock should be high enough to prepare the final concentrations needed.
-
Determine TFA concentrations: Calculate the molar concentration of TFA present in each of your experimental dilutions of this compound.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the TFA stock solution in your cell culture medium to match the TFA concentrations in your this compound experiments.
-
Incubation: Add the TFA dilutions to the cells and incubate for the same duration as your this compound experiment.
-
Assay: Perform your cell viability or other functional assay.
-
Analysis: Compare the results from the TFA-treated wells to your untreated control and your this compound-treated wells.
Protocol 2: Counterion Exchange from TFA to HCl
This protocol describes a general method for replacing the TFA counterion with hydrochloride.
-
Dissolution: Dissolve the lyophilized this compound powder in a minimal amount of deionized water.
-
Acidification: Add a 10-fold molar excess of 0.1 M hydrochloric acid (HCl) to the dissolved pyCTZ solution.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize overnight to remove water, excess HCl, and the volatile trifluoroacetic acid.
-
Repetition: To ensure complete removal of TFA, it is recommended to repeat the dissolution, acidification, and lyophilization steps at least two more times.
-
Final Product: The resulting lyophilized powder will be pyCTZ HCl. Re-dissolve in the appropriate solvent for your experiments.
Visualizations
Caption: Experimental workflow for a typical bioluminescence assay using pyCTZ.
References
Technical Support Center: Protocol Refinement for pyCTZ TFA in High-Throughput Screening
Disclaimer: The compound "pyCTZ TFA" is not specifically described in the available literature. This technical support center has been developed based on the common challenges and protocols associated with a hypothetical luciferase inhibitor in a high-throughput screening (HTS) context. The trifluoroacetic acid (TFA) salt form is a common result of purification by reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of firefly luciferase. Its mechanism of action is believed to be competitive inhibition, where it competes with the luciferase substrate, D-luciferin, for binding to the enzyme's active site. This inhibition leads to a decrease in light output from the luciferase reaction.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored as a desiccated powder at -20°C. For HTS applications, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 1%).[1]
Q3: What type of assay plates are recommended for a this compound HTS campaign?
A3: For luciferase-based assays, solid white or white-walled, clear-bottom microplates are recommended. These plates are designed to maximize the luminescent signal and minimize well-to-well crosstalk. The choice between 96-, 384-, or 1536-well formats will depend on the scale of the screen and the available instrumentation.
Troubleshooting Guide
Problem 1: High variability in signal between replicate wells.
-
Possible Cause 1: Inconsistent dispensing.
-
Solution: Ensure that all liquid handlers and multichannel pipettes are properly calibrated. Perform regular maintenance and quality control checks on dispensing equipment.
-
-
Possible Cause 2: Edge effects.
-
Solution: Edge effects, where wells on the perimeter of the plate behave differently from interior wells, can be caused by uneven temperature or evaporation. To mitigate this, incubate plates in a humidified chamber and avoid using the outer wells for experimental data. The outer wells can be filled with sterile water or media to create a humidity barrier.
-
-
Possible Cause 3: Cell clumping.
-
Solution: Ensure a single-cell suspension before plating. This can be achieved by gentle trituration or passing the cells through a cell strainer. Uneven cell distribution will lead to variability in the luminescent signal.
-
Problem 2: Low signal-to-background (S/B) ratio.
-
Possible Cause 1: Suboptimal reagent concentration.
-
Solution: Perform a matrix titration of both the luciferase substrate (D-luciferin) and ATP to determine the optimal concentrations that yield the highest signal and lowest background.
-
-
Possible Cause 2: Low cell number or viability.
-
Solution: Optimize the cell seeding density to ensure a robust signal. Regularly check cell viability using a method like Trypan Blue exclusion.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The luminescent signal may take time to stabilize. Perform a time-course experiment to determine the optimal incubation time after reagent addition for maximum signal intensity.
-
Problem 3: High number of false positives.
-
Possible Cause 1: Autofluorescent or colored compounds.
-
Solution: Compounds that are colored may absorb the light emitted by the luciferase reaction, leading to a false positive "inhibition." To identify these, perform a counterscreen in the absence of the luciferase enzyme. Autofluorescent compounds can be identified by measuring the emission at the same wavelength as the luciferase reaction in the absence of the substrate.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect the assay plates for any signs of compound precipitation. Solubility issues can be addressed by lowering the compound concentration or modifying the assay buffer.
-
Problem 4: High number of false negatives.
-
Possible Cause 1: Sub-optimal inhibitor concentration.
-
Solution: The screening concentration may be too low to observe significant inhibition. If possible, screen at multiple concentrations.
-
-
Possible Cause 2: Compound instability.
-
Solution: The inhibitor may be unstable in the assay buffer or degrade over the course of the experiment. Assess the stability of this compound under the specific assay conditions.
-
Quantitative Data Summary
| Parameter | Recommended Value | Troubleshooting Range |
| Z'-factor | ≥ 0.5 | 0 - 0.5 (indicates high variability) |
| Signal-to-Background (S/B) | > 10 | < 5 (may indicate suboptimal assay conditions) |
| Coefficient of Variation (%CV) | < 15% | > 20% (indicates high variability) |
| Final DMSO Concentration | ≤ 1% | > 1% (may cause cytotoxicity or enzyme inhibition) |
Experimental Protocols
Protocol: High-Throughput Screening for this compound Activity
-
Cell Plating:
-
Culture cells expressing firefly luciferase to ~80% confluency.
-
Trypsinize and resuspend cells in the appropriate culture medium to achieve a single-cell suspension.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well solid white plate at a pre-optimized seeding density.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a compound library plate by diluting compounds in the appropriate assay buffer. Include this compound as a positive control and DMSO as a negative control.[1]
-
Using an automated liquid handler, transfer 50 nL of each compound from the library plate to the corresponding well of the cell plate.
-
Incubate the plate at 37°C for 1 hour.
-
-
Luminescence Detection:
-
Prepare the luciferase assay reagent containing D-luciferin and ATP according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Using a liquid handler, dispense 25 µL of the luciferase assay reagent into each well of the assay plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Visualizations
Caption: Simplified signaling pathway of firefly luciferase inhibition by this compound.
Caption: Experimental workflow for a this compound high-throughput screening assay.
Caption: A decision tree for troubleshooting common HTS assay issues.
References
Validation & Comparative
A Comparative Guide to High-Sensitivity In Vivo Bioluminescence Imaging: ATP-Dependent vs. ATP-Independent Systems
For researchers engaged in preclinical in vivo imaging, the choice of bioluminescent reporter system is critical to achieving high sensitivity, particularly for deep-tissue applications. This guide provides a detailed comparison of two advanced classes of bioluminescent systems: a highly sensitive ATP-dependent system, represented by Akaluc/AkaLumine, and a state-of-the-art ATP-independent system, LumiLuc/8pyDTZ. While the query specified "pyCTZ TFA vs DTZ," it is important to clarify these terms in the context of commonly used high-sensitivity systems. "DTZ" refers to diphenylterazine, a substrate for engineered marine luciferases (ATP-independent), while "pyCTZ" is a pyridyl analog of coelenterazine (B1669285), another substrate for marine luciferases. "TFA" likely indicates a trifluoroacetic acid salt formulation to improve solubility. D-luciferin is the substrate for firefly luciferase (FLuc), an ATP-dependent enzyme. Modern advancements have led to engineered luciferases and synthetic substrates that offer significant improvements over the traditional FLuc/D-luciferin pair. This guide will focus on comparing a leading ATP-dependent system (Akaluc/AkaLumine) with a leading ATP-independent system (LumiLuc/8pyDTZ) to inform researchers on their respective sensitivities and applications.
Quantitative Performance Comparison
The selection of a bioluminescent system often hinges on key performance metrics such as emission wavelength, quantum yield, and signal brightness in relevant biological models. The following table summarizes the quantitative data for the Akaluc/AkaLumine and LumiLuc/8pyDTZ systems, with the traditional FLuc/D-luciferin system included as a baseline for comparison.
| Feature | FLuc / D-luciferin | Akaluc / AkaLumine-HCl | LumiLuc / 8pyDTZ |
| Enzyme | Firefly Luciferase (FLuc) | Engineered Firefly Luciferase (Akaluc) | Engineered Marine Luciferase (LumiLuc) |
| Substrate | D-luciferin | AkaLumine-HCl | 8-pyridyl-diphenylterazine (8pyDTZ) |
| ATP Dependence | Yes | Yes | No[1][2][3] |
| Peak Emission Wavelength (λmax) | ~562 nm | ~677 nm (Near-Infrared)[4][5] | ~525 nm (Yellow)[6] |
| In Vivo Sensitivity (Subcutaneous) | Baseline | >40-fold higher than FLuc/D-luciferin[4] | ~3-fold higher than Akaluc/AkaLumine[6] |
| In Vivo Sensitivity (Deep Tissue) | Limited by tissue absorbance | Significantly improved due to NIR emission[4][7] | Comparable to Akaluc/AkaLumine when fused to a red fluorescent protein (LumiScarlet)[1][2][3] |
| Substrate Solubility | Moderate | High (as HCl salt)[4][5] | 4- to 14-fold enhanced over DTZ[6] |
| Signal Kinetics | Peaks around 10-20 minutes post-injection[8] | Sustained signal | Sustained bioluminescence with ~40 min half-life for the related teLuc/DTZ system |
Signaling Pathways and Reaction Mechanisms
The fundamental difference between these systems lies in their requirement for adenosine (B11128) triphosphate (ATP). ATP-dependent systems, like those derived from firefly luciferase, utilize cellular ATP to adenylate the luciferin (B1168401) substrate as a first step. This makes the signal intensity dependent on the metabolic state of the cells. In contrast, ATP-independent systems, derived from marine luciferases, catalyze the direct oxidation of their substrate (a coelenterazine analog), making the light output solely dependent on the presence of the enzyme, substrate, and oxygen.
Caption: Bioluminescent reaction pathways for ATP-dependent and ATP-independent systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for in vivo bioluminescence imaging using these advanced systems, based on published studies.
In Vivo Tumor Xenograft Imaging Protocol
This protocol outlines a typical experiment to compare the sensitivity of different bioluminescent systems in a subcutaneous tumor model in mice.
-
Cell Line Preparation:
-
HEK 293T or a relevant cancer cell line (e.g., 4T1 breast carcinoma) is transduced with lentiviral vectors to stably express the luciferase of interest (e.g., Akaluc, LumiLuc, or FLuc as a control).
-
Select and expand transduced cells using an appropriate antibiotic marker (e.g., puromycin (B1679871) or neomycin).
-
Verify luciferase expression and activity in vitro by adding the corresponding substrate and measuring luminescence with a plate reader.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of human cell lines.
-
Subcutaneously inject a defined number of luciferase-expressing cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank or dorsal region of the mice.
-
Allow tumors to establish and grow for a specified period (e.g., 5-7 days).
-
-
Substrate Preparation and Administration:
-
AkaLumine-HCl: Dissolve in sterile DPBS to a concentration of 30 mM.[9]
-
8pyDTZ: Due to its improved solubility, it can be dissolved in a biocompatible vehicle for in vivo administration without the need for organic cosolvents.[1][2][10][3]
-
D-luciferin: Dissolve in sterile DPBS to a concentration of 15 mg/mL for a standard dose of 150 mg/kg.[8]
-
Administer the substrate via intraperitoneal (i.p.) or intravenous (i.v.) injection. Typical doses are 100-200 µL per mouse.[9]
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane (B1672236) (2-3% in oxygen).
-
Place the mouse in the imaging chamber of a cooled CCD camera system (e.g., IVIS Spectrum).
-
Acquire images at various time points post-substrate injection (e.g., every 2 minutes for 20-30 minutes) to determine the peak signal time.
-
Set imaging parameters consistently across all groups: exposure time (e.g., 1s to 1 min), binning (medium to large), f/stop (e.g., 1), and field of view.[7]
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area for each mouse.
-
Quantify the signal intensity as total photon flux (photons/second) or average radiance (photons/sec/cm²/sr).
-
Compare the signal intensities between the different luciferase-substrate groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
Caption: A typical experimental workflow for in vivo bioluminescence imaging of tumor models.
Concluding Remarks
The choice between an advanced ATP-dependent system like Akaluc/AkaLumine and an ATP-independent one like LumiLuc/8pyDTZ depends on the specific requirements of the study.
-
For Deep-Tissue Imaging: The Akaluc/AkaLumine system, with its near-infrared emission, offers superior tissue penetration, making it exceptionally sensitive for detecting signals from deep organs like the lungs or brain.[4][7] While the native emission of LumiLuc/8pyDTZ is in the yellow spectrum, it can be engineered with BRET to a red-shifted output (e.g., LumiScarlet) to achieve comparable deep-tissue sensitivity.[1][2][10][3]
-
For High-Throughput and Surface Imaging: For subcutaneous or superficial targets, the LumiLuc/8pyDTZ system has been reported to be even brighter than Akaluc/AkaLumine.[6] Its ATP-independency can be an advantage, as the signal is not confounded by the metabolic status of the cells.
-
Considerations: Researchers should be aware of potential background signals, especially with some synthetic substrates.[11] Additionally, the cost and commercial availability of these advanced substrates should be considered. It is always recommended to perform a kinetic study for each animal model and substrate to determine the optimal imaging time window.[8]
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - figshare - Figshare [figshare.com]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.duke.edu [sites.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: pyCTZ TFA and AkaLumine for Advanced Deep Tissue Imaging
For researchers, scientists, and drug development professionals at the forefront of in vivo studies, the choice of bioluminescent substrate is paramount for achieving high-sensitivity deep tissue imaging. This guide provides an objective comparison of two notable substrates: pyCTZ TFA, a novel pyridyl coelenterazine (B1669285) analog, and AkaLumine, a well-established near-infrared luciferin (B1168401).
This comparison delves into their performance characteristics, underlying biochemical pathways, and practical experimental considerations, supported by available experimental data, to empower informed decisions for your research needs.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative data for this compound and AkaLumine, providing a clear comparison of their key performance indicators for deep tissue imaging. Data for this compound is based on the performance of a closely related and optimized pyridyl coelenterazine analog system, LumiScarlet-8pyDTZ, as direct comparative data for pyCTZ is limited.
| Feature | This compound (LumiScarlet-8pyDTZ system) | AkaLumine |
| Luciferase System | Engineered marine luciferases (e.g., LumiLuc) | Engineered firefly luciferase (Akaluc) or native firefly luciferase |
| ATP Dependence | ATP-Independent | ATP-Dependent |
| Emission Maximum | Yellow to Red (LumiScarlet-8pyDTZ >600 nm) | Near-Infrared (~677 nm with firefly luciferase, ~650 nm with Akaluc) |
| Relative Brightness | Comparable to Akaluc-AkaLumine in deep tissues.[1][2] | High, with Akaluc providing 100 to 1000 times brighter in vivo emissions than conventional systems. |
| Tissue Penetration | Enhanced due to red-shifted emission.[1][2] | Excellent, due to near-infrared emission which minimizes absorption by hemoglobin and water.[3] |
| Solubility | Improved water solubility over native coelenterazine. | AkaLumine hydrochloride (AkaLumine-HCl) has high water solubility. |
| Blood-Brain Barrier Permeability | Not explicitly detailed for pyCTZ. | Reported to have good permeability. |
Signaling Pathways and Reaction Mechanisms
The fundamental difference between this compound and AkaLumine lies in their respective bioluminescent reactions, particularly their dependence on adenosine (B11128) triphosphate (ATP).
As illustrated, the this compound system, being ATP-independent, is particularly advantageous for studying biological systems where ATP levels may fluctuate, such as in hypoxic tumor microenvironments or during certain metabolic studies. In contrast, the ATP-dependency of the AkaLumine reaction can be leveraged as an indicator of cellular viability.
Experimental Workflow for Deep Tissue Imaging
A typical in vivo deep tissue imaging experiment involves several key steps, from animal preparation to data analysis. The following diagram outlines a generalized workflow applicable to both this compound and AkaLumine, with substrate-specific considerations highlighted in the subsequent experimental protocols.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and AkaLumine for deep tissue imaging in a murine model.
In Vivo Bioluminescence Imaging with this compound (LumiScarlet-8pyDTZ system)
This protocol is adapted from studies on pyridyl coelenterazine analogs and provides a framework for using this compound.
1. Animal Model and Cell Preparation:
-
Use immunodeficient mice (e.g., NU/J) to prevent rejection of human cell lines.
-
Stably transfect your cells of interest (e.g., HeLa) with a vector expressing an engineered marine luciferase, such as LumiLuc, fused to a red fluorescent protein to create a LumiScarlet reporter.
-
Culture and harvest the cells, ensuring high viability.
2. Cell Implantation:
-
For a lung metastasis model, inject approximately 1 million LumiScarlet-expressing cells suspended in sterile PBS into the tail vein of each mouse.
3. Substrate Preparation and Administration:
-
The TFA salt of pyCTZ is intended to improve water solubility. Prepare a stock solution of this compound in a biocompatible solvent. A related analog, 8pyDTZ, was prepared for in vivo use without the need for organic cosolvents.
-
The optimal dose should be determined empirically. For a related analog, a dosage is administered intravenously.
4. Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Acquire images using an in vivo imaging system (e.g., IVIS Spectrum).
-
For deep tissue imaging, it is beneficial to use appropriate emission filters to capture the red-shifted light and reduce background noise.
5. Data Analysis:
-
Quantify the bioluminescent signal from the region of interest (e.g., the thoracic cavity for lung metastases).
-
Express the data as photon flux (photons/second/cm²/steradian).
In Vivo Bioluminescence Imaging with AkaLumine
This protocol is based on established methods for using the Akaluc/AkaLumine system.
1. Animal Model and Cell Preparation:
-
Use an appropriate mouse model for your study.
-
Stably transfect your cells of interest with a vector expressing Akaluc luciferase.
2. Cell Implantation:
-
For a subcutaneous tumor model, inject Akaluc-expressing cells subcutaneously into the flank of the mouse.
-
For a glioma model, intracranial injection is performed.
3. Substrate Preparation and Administration:
-
Prepare a working solution of AkaLumine-HCl in sterile water or PBS. A concentration of 2.5 mg/ml has been used.
-
Administer the AkaLumine-HCl solution via intraperitoneal injection. A typical dose is 25 mg/kg.
4. Bioluminescence Imaging:
-
Anesthetize the mice with isoflurane.
-
Shave the fur over the area to be imaged to minimize light scatter.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Set the imaging parameters: exposure time of 1 minute, large binning, and f/stop of 1 are common starting points.
-
Acquire images at multiple time points after substrate injection to determine the peak signal.
5. Data Analysis:
-
Use the imaging system's software to draw regions of interest over the tumor or target organ.
-
Quantify the maximum bioluminescent signal as radiance (photons/second/cm²/steradian).
Conclusion
Both this compound and AkaLumine represent significant advancements in bioluminescence imaging, offering enhanced capabilities for deep tissue studies.
-
AkaLumine , particularly when paired with the Akaluc luciferase, is a powerful and well-validated system that provides exceptional brightness and deep tissue penetration due to its near-infrared emission. Its ATP-dependence can be a useful feature for assessing cell viability.
-
This compound , as part of an ATP-independent system, offers a compelling alternative, especially for research in environments with fluctuating ATP levels. The development of red-shifted variants like the LumiScarlet-8pyDTZ system demonstrates comparable performance to the AkaLumine system in deep tissues, highlighting its potential as a robust tool for in vivo imaging.
The choice between these two substrates will ultimately depend on the specific requirements of the experimental model, the biological question being addressed, and the desired characteristics of the bioluminescent signal. For researchers seeking a highly sensitive, ATP-independent system with red-shifted emission, this compound and its analogs are a promising option. For those requiring a well-established, exceptionally bright, near-infrared system, AkaLumine remains a top contender.
References
- 1. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Coelenterazine Analogs in Bioluminescence
A detailed guide for researchers on the performance, protocols, and pathways of coelenterazine-based luciferins.
Coelenterazine (B1669285) (CTZ) is a luciferin (B1168401) (a light-emitting compound) found in many marine organisms and is widely used in biological research as a substrate for luciferases, such as Renilla luciferase (RLuc), and photoproteins, like aequorin.[1][2] The development of synthetic coelenterazine analogs has been driven by the need for improved properties, such as increased light output, altered emission spectra (color), and enhanced stability for various applications, including in vivo imaging and reporter gene assays.[3][4] This guide provides a comparative overview of several key coelenterazine analogs, their experimental evaluation, and the underlying biochemical pathways.
Performance Comparison of Coelenterazine Analogs
The choice of a coelenterazine analog significantly impacts the outcome of a bioluminescence experiment.[5][6] Key performance indicators include luminescence intensity, emission wavelength, and reaction kinetics. The performance of these analogs is often evaluated with Renilla luciferase due to its common use as a reporter.
Below is a summary of the luminescent properties of various coelenterazine analogs when used with Renilla luciferase.
| Analog | Relative Light Output (vs. Native CTZ) | Peak Emission Wavelength (nm) | Key Characteristics & Applications |
| Native Coelenterazine | 100% | ~460-480 nm | Standard substrate for Renilla luciferase and aequorin; emits blue light.[7] |
| Coelenterazine-f | 400-800% | ~460-480 nm | 4- to 8-fold greater Rluc activity in cells compared to native CTZ.[5][6] Often used for enhanced sensitivity. |
| Coelenterazine-h | 400-800% | ~460-480 nm | Similar enhanced activity to CTZ-f in cellular assays.[5][6] |
| Coelenterazine-e | 400-800% | Not specified | Shows significantly enhanced emission compared to native CTZ and produces a high signal in living mice.[3][5][6] |
| Coelenterazine 400a (DeepBlue C™) | Lower than native CTZ | ~400 nm | Blue-shifted emission, useful for Bioluminescence Resonance Energy Transfer (BRET) applications to minimize spectral overlap.[3] |
| Dibrominated CTZ Analog (Br2-Cla) | Higher than native CTZ | ~580 nm | Significantly red-shifted (yellow light), with a longer emission lifetime, making it suitable for applications in biological media.[3][4] |
Note: Relative light output can vary depending on the specific luciferase mutant, buffer conditions, and cell type used.
Experimental Protocols
Accurate comparison of coelenterazine analogs requires standardized experimental procedures. The following are generalized protocols for in vitro and cell-based luciferase assays.
1. In Vitro Luciferase Assay
This protocol measures the direct interaction between a coelenterazine analog and a purified luciferase enzyme.
-
Materials:
-
Purified Renilla luciferase
-
Coelenterazine analog stock solution (e.g., 1 mg/mL in methanol (B129727) or ethanol)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Luminometer and appropriate microplates (opaque-walled plates are recommended to reduce crosstalk)
-
-
Procedure:
-
Prepare a working solution of the luciferase in the assay buffer.
-
Dilute the coelenterazine analog stock solution in the assay buffer to the desired final concentration.
-
In a luminometer plate, add the luciferase solution to each well.
-
To initiate the reaction, inject the coelenterazine analog solution into the wells.
-
Immediately measure the luminescence signal over a defined period (e.g., 10 seconds for flash assays, or repeated measurements for kinetic analysis).
-
The background is determined from wells containing the substrate and buffer but no enzyme.
-
2. Cell-Based Reporter Assay
This protocol measures luciferase activity in cells expressing the luciferase gene, providing insights into the analog's cell permeability and performance in a cellular environment.
-
Materials:
-
Mammalian cells transfected with a vector expressing Renilla luciferase.
-
Cell culture medium.
-
Coelenterazine analog stock solution.
-
Lysis buffer (for endpoint assays).
-
Luminometer.
-
-
Procedure (Live-Cell Assay):
-
Culture the transfected cells in a microplate.
-
Prepare a working solution of the coelenterazine analog in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the coelenterazine analog.
-
Immediately measure the luminescence at various time points to determine the kinetics of substrate uptake and light emission.
-
-
Procedure (Endpoint Lysis Assay):
-
Culture the transfected cells in a microplate.
-
Wash the cells with PBS and then add a passive lysis buffer.
-
Incubate for a short period to ensure complete cell lysis.
-
Transfer the cell lysate to a new luminometer plate.
-
Inject the coelenterazine analog solution and measure the luminescence as described in the in vitro protocol.
-
Signaling Pathways and Experimental Workflows
Bioluminescent Reaction Pathway
The fundamental mechanism for coelenterazine-based bioluminescence involves the luciferase-catalyzed oxidation of the luciferin.[2] This reaction proceeds through a high-energy 1,2-dioxetane (B1211799) intermediate, which then decomposes to produce carbon dioxide and an excited-state coelenteramide (B1206865) anion.[2] As the anion returns to its ground state, it releases energy in the form of light.
Caption: Luciferase catalyzes the oxidation of coelenterazine.
General Experimental Workflow
The process of evaluating a novel coelenterazine analog typically follows a structured workflow, from initial characterization to in vivo testing.
Caption: Workflow for evaluating coelenterazine analogs.
References
- 1. biotium.com [biotium.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog | Semantic Scholar [semanticscholar.org]
- 5. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of pyCTZ-Based Bioluminescent Reporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of pyridyl coelenterazine (B1669285) (pyCTZ) analog-based reporters with other leading bioluminescent systems. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting the optimal reporter system for their in vivo imaging needs.
Introduction to pyCTZ-Based Reporters
Bioluminescence imaging (BLI) is a powerful and widely used technique for non-invasively monitoring biological processes in living animals[1][2]. The sensitivity and signal-to-background ratio of BLI are critically dependent on the brightness and spectral properties of the luciferase-luciferin pair. While the traditional firefly luciferase-D-luciferin system has been a workhorse in the field, its reliance on ATP can be a confounding factor in studies where cellular metabolism is affected[3][4].
To address this and other limitations, a new class of ATP-independent reporters based on coelenterazine (CTZ) analogs has been developed. Among these, pyridyl derivatives of CTZ and diphenylterazine (B2949931) (DTZ), such as pyCTZ and 8pyDTZ, have shown significant promise. These novel substrates, particularly when paired with an engineered luciferase named LumiLuc, offer improved water solubility and spectrally shifted light emission, enhancing their in vivo applicability[3]. This guide focuses on the in vivo performance of the LumiLuc/pyCTZ analog system, comparing it with established and next-generation bioluminescent reporters.
Comparative Performance Analysis
The in vivo performance of a bioluminescent reporter is determined by several factors, including the quantum yield of the luciferase, the bioavailability and pharmacokinetics of the substrate, and the emission wavelength of the light produced. Red-shifted light (>600 nm) is particularly advantageous for in vivo imaging due to its superior tissue penetration.
Here, we compare the LumiLuc/8pyDTZ pair, a prominent example of a pyCTZ-based system, with four other widely used in vivo bioluminescent reporters:
-
LumiLuc/8pyDTZ : An ATP-independent system featuring an engineered luciferase and a water-soluble pyridyl-DTZ analog with yellow-green emission.
-
Akaluc/AkaLumine : An ATP-dependent, near-infrared (NIR) emitting system derived from firefly luciferase, known for its high sensitivity in deep tissues.
-
Antares2/DTZ : An ATP-independent, red-shifted reporter based on a fusion of an engineered NanoLuc (teLuc) and a fluorescent protein, utilizing a diphenylterazine substrate.
-
NanoLuc/Furimazine (or Fluorofurimazine) : A very bright, ATP-independent system with blue light emission. Newer substrates like fluorofurimazine (B12065213) have improved its in vivo performance.
-
Firefly Luciferase (FLuc)/D-luciferin : The conventional ATP-dependent system, widely used as a benchmark.
Quantitative Performance Data
The following table summarizes the key in vivo performance characteristics of these reporter systems based on data from a tumor xenograft mouse model where HeLa cells expressing the respective luciferases were implanted subcutaneously.
| Reporter System | Luciferase | Substrate | ATP Dependence | Peak Emission (nm) | Relative In Vivo Brightness (Subcutaneous Tumor Model) | Key Advantages |
| LumiLuc/8pyDTZ | LumiLuc | 8pyDTZ | Independent | ~525 | ~3-fold higher photon flux than Akaluc/AkaLumine in early-stage tumors (up to day 7). Comparable to or brighter than Antares2/DTZ. | High brightness, improved substrate solubility (no co-solvents needed), ATP-independent. |
| Akaluc/AkaLumine | Akaluc | AkaLumine | Dependent | ~650 (NIR) | Benchmark for deep-tissue imaging. Signal surpassed LumiLuc/8pyDTZ in larger tumors (after day 14). | Near-infrared emission for excellent tissue penetration, very high sensitivity. |
| Antares2/DTZ | Antares2 | DTZ | Independent | ~583 | High brightness, produced ~10-fold more detectable bioluminescence than FLuc in a deep-tissue model. | Red-shifted emission, ATP-independent, bright. |
| NanoLuc/Fluorofurimazine | NanoLuc | Fluorofurimazine | Independent | ~460 | ~9-fold brighter than NanoLuc/furimazine. Enables deep tissue imaging despite blue emission due to extreme brightness. | Extremely high intrinsic brightness, small enzyme size, ATP-independent. |
| FLuc/D-luciferin | Firefly Luciferase | D-luciferin | Dependent | ~560 (shifts to ~600 in vivo) | Standard benchmark; generally lower signal than newer systems. | Well-established, widely available. |
Signaling Pathways and Reaction Mechanisms
The fundamental principle of bioluminescence involves the luciferase-catalyzed oxidation of a luciferin (B1168401) substrate, leading to the emission of light. The specific mechanisms, however, differ between ATP-dependent and ATP-independent systems.
ATP-Independent Bioluminescence (e.g., LumiLuc/pyCTZ analogs)
Coelenterazine-based systems, including pyCTZ analogs, do not require ATP. The luciferase catalyzes the oxidation of the luciferin, leading to the formation of an unstable, high-energy intermediate (a dioxetanone). The decomposition of this intermediate releases energy in the form of light.
ATP-independent reaction mechanism of LumiLuc with a pyCTZ analog.
ATP-Dependent Bioluminescence (e.g., FLuc, Akaluc)
Firefly luciferase and its derivatives require ATP and Mg2+ as co-factors. The reaction proceeds in two main steps: first, the luciferin is activated by ATP to form a luciferyl-adenylate intermediate. This intermediate is then oxidized, leading to the formation of an excited oxyluciferin molecule that emits light upon returning to its ground state.
ATP-dependent reaction mechanism of Firefly Luciferase or Akaluc.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for in vivo bioluminescence imaging in a tumor xenograft mouse model, based on published studies.
General In Vivo Bioluminescence Imaging Workflow
A typical workflow for in vivo bioluminescence imaging experiments.
Protocol 1: LumiLuc/8pyDTZ Imaging
-
Cell Line Preparation : HeLa cells are stably transfected to express LumiLuc luciferase.
-
Animal Model : Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation : 1 x 10^6 LumiLuc-expressing HeLa cells are injected subcutaneously into the flank of each mouse.
-
Substrate Preparation : 8pyDTZ is dissolved in saline. A key advantage is that it does not require organic co-solvents.
-
Imaging Procedure :
-
At desired time points post-implantation, mice are anesthetized with isoflurane.
-
8pyDTZ solution is administered via intraperitoneal (IP) injection.
-
Mice are immediately placed in an in vivo imaging system (e.g., IVIS Spectrum).
-
Bioluminescence images are acquired over a set time course (e.g., 20 minutes) with an open emission filter.
-
-
Data Analysis : The photon flux (photons/second/cm²/steradian) is quantified for a region of interest (ROI) over the tumor site.
Protocol 2: Akaluc/AkaLumine Imaging
-
Cell Line and Animal Model : As described for the LumiLuc system, but with cells expressing Akaluc.
-
Substrate Preparation : AkaLumine-HCl is dissolved in sterile phosphate-buffered saline (PBS).
-
Imaging Procedure :
-
Mice are anesthetized with isoflurane.
-
AkaLumine-HCl solution (e.g., 100 µL of 5 mM) is administered via IP injection.
-
Imaging is performed using an IVIS system, with image acquisition for up to 30 minutes to capture the peak signal.
-
-
Data Analysis : Photon flux is quantified as described above.
Protocol 3: Antares2/DTZ Imaging
-
Cell Line and Animal Model : As above, with cells expressing Antares2.
-
Substrate Preparation : DTZ is dissolved in a vehicle solution, typically containing co-solvents like PEG 400, ethanol, and glycerol (B35011) due to its lower aqueous solubility.
-
Imaging Procedure :
-
Following anesthesia, the DTZ solution is administered via IP injection.
-
Imaging is conducted immediately using an IVIS system over a 20-minute period.
-
-
Data Analysis : As described above.
Protocol 4: NanoLuc/Fluorofurimazine Imaging
-
Cell Line and Animal Model : As above, with cells expressing NanoLuc.
-
Substrate Preparation : Fluorofurimazine (FFz) is reconstituted as per the manufacturer's instructions, often in a supplied buffer.
-
Imaging Procedure :
-
Anesthetized mice are injected with the FFz solution via IP or intravenous (IV) route. IV injection can sometimes provide a stronger signal.
-
Imaging is performed immediately, with exposure times that can be very short (e.g., a few seconds) due to the high signal intensity.
-
-
Data Analysis : As described above.
Protocol 5: FLuc/D-luciferin Imaging
-
Cell Line and Animal Model : As above, with cells expressing Firefly Luciferase.
-
Substrate Preparation : D-luciferin potassium or sodium salt is dissolved in sterile DPBS to a concentration of 15 mg/mL.
-
Imaging Procedure :
-
Anesthetized mice are injected IP with the D-luciferin solution (typically 150 mg/kg body weight).
-
Imaging is typically performed 10-20 minutes post-injection to allow for substrate distribution and to capture the peak signal.
-
-
Data Analysis : As described above.
Conclusion and Recommendations
The development of pyCTZ analogs and the LumiLuc luciferase represents a significant advancement in the field of in vivo bioluminescence imaging. The LumiLuc/8pyDTZ system offers a compelling combination of high brightness, ATP-independence, and improved substrate biocompatibility, making it particularly well-suited for sensitive detection of small tumors and for studies where cellular ATP levels may be variable.
For researchers prioritizing deep-tissue imaging , the near-infrared emission of the Akaluc/AkaLumine system remains the gold standard, offering superior tissue penetration. However, its ATP dependence should be taken into consideration.
The Antares2/DTZ system provides a bright, red-shifted, and ATP-independent alternative, though the substrate may require co-solvents for administration.
The NanoLuc/Fluorofurimazine pair is an excellent choice when extreme brightness is the primary requirement, and its small enzyme size is advantageous for creating fusion proteins and viral vectors. Its blue-shifted emission is a limitation for deep-tissue applications, but its intense signal can often overcome this.
The choice of a bioluminescent reporter system should be guided by the specific requirements of the experiment, including the location and size of the target tissue, the need for ATP-independence, and the desired signal intensity. The data and protocols presented in this guide provide a framework for making an informed decision.
References
Optimizing Bioluminescence: A Comparative Guide to Luciferase-Substrate Pairing for pyCTZ TFA
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of bioluminescent reporter assays, the selection of an appropriate luciferase-substrate pair is paramount for achieving optimal sensitivity, signal duration, and experimental reliability. The emergence of novel coelenterazine (B1669285) (CTZ) analogs, such as pyCTZ TFA, presents new opportunities to enhance assay performance. This guide provides an objective comparison of various luciferases when paired with this compound, supported by available experimental data, to empower researchers in making informed decisions for their specific applications.
Understanding the Synergy: The Luciferase-pyCTZ TFA Interaction
This compound, a pyridyl derivative of coelenterazine, is an ATP-independent luciferase substrate that has demonstrated the ability to generate strong blue bioluminescence with a variety of marine luciferases. The interaction between the luciferase enzyme and this compound dictates the characteristics of the light output, including intensity, kinetics, and emission spectrum. Understanding this pairing is crucial for designing robust and sensitive bioluminescent assays.
Caption: General reaction pathway for luciferase-catalyzed oxidation of this compound.
Comparative Performance of Luciferases with this compound
Several ATP-independent luciferases have been shown to be compatible with this compound. This section provides a comparative analysis of their performance based on available data.
Quantitative Data Summary
The following table summarizes the key performance indicators for various luciferases when paired with this compound. It is important to note that direct, side-by-side comparative studies under identical conditions are limited. The data presented here is synthesized from available research.
| Luciferase | Key Advantages with this compound | Relative Photon Flux | Emission Wavelength (λmax) | Signal Kinetics |
| LumiLuc | Engineered for broad substrate specificity; shows significant improvement over parent teLuc. | ~120% increase compared to teLuc[1] | ~450 nm | Flash-type (in PBS), Glow-type (in specialized buffer)[1] |
| RLuc8 | A well-characterized, stable Renilla luciferase mutant. | Strong blue bioluminescence | ~480 nm | Flash-type |
| NanoLuc | Extremely bright luciferase. | Strong blue bioluminescence | ~460 nm | Flash-type (in PBS), Glow-type (in specialized buffer)[1] |
| teLuc | Parent luciferase of LumiLuc. | Baseline for LumiLuc comparison | Not specified | Flash-type (in PBS), Glow-type (in specialized buffer)[1] |
| Aequorin | A photoprotein used for calcium sensing. | Comparable intensity to native CTZ for calcium sensing[1] | ~469 nm | Dependent on Ca2+ concentration |
In-Depth Luciferase Profiles
LumiLuc
LumiLuc is a luciferase engineered through directed evolution from its parent, teLuc. This optimization has resulted in a broader substrate specificity and a significant enhancement in light output with this compound, showing an approximately 120% increase in photon flux compared to teLuc[1]. Its tunable kinetics, from a rapid "flash" in standard phosphate-buffered saline (PBS) to a sustained "glow" in a specialized assay buffer, offers flexibility for different assay formats, from high-throughput screening to in vivo imaging[1].
RLuc8
RLuc8 is a mutant of Renilla luciferase that has been engineered for enhanced stability and light output. It is a commonly used reporter in a wide range of cellular assays. With this compound, RLuc8 produces a strong blue bioluminescent signal with flash-type kinetics.
NanoLuc
NanoLuc is a small, highly stable luciferase engineered from a deep-sea shrimp. It is renowned for its intense and sustained luminescence with its preferred substrate, furimazine. While not specifically optimized for this compound, it has been shown to generate a strong blue light signal with this substrate[1]. Similar to LumiLuc, its kinetics can be modulated from flash to glow-type depending on the buffer composition[1].
teLuc
As the parental luciferase to LumiLuc, teLuc provides a baseline for the improvements achieved through protein engineering. It is a capable luciferase with coelenterazine analogs, including this compound, but is outperformed by its evolved counterpart, LumiLuc, in terms of light output[1].
Aequorin
Aequorin is a calcium-activated photoprotein. When reconstituted with coelenterazine or its analogs, it emits light in proportion to the calcium concentration. Studies have shown that this compound can be used as a substrate for aequorin-based calcium sensing, with a bioluminescence intensity comparable to that of native coelenterazine[1]. This makes this compound a viable alternative for monitoring intracellular calcium dynamics.
Experimental Protocols
Detailed, standardized protocols for using this compound are still emerging. However, established protocols for other coelenterazine-based luciferase assays can be readily adapted.
General In Vitro Luciferase Assay Protocol
This protocol provides a general framework for measuring luciferase activity in cell lysates.
Caption: A generalized workflow for an in vitro luciferase assay using this compound.
Materials:
-
Cells expressing the luciferase of interest
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., Passive Lysis Buffer)
-
This compound
-
Assay Buffer (PBS for flash kinetics or a specialized glow-assay buffer)
-
Opaque-walled microplates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells expressing the desired luciferase in an appropriate multi-well plate.
-
Wash the cells once with PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Immediately before use, dilute the this compound stock solution to the desired working concentration in the chosen assay buffer. The optimal concentration may need to be determined empirically but typically ranges from 5 to 20 µM.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque-walled microplate.
-
Using a luminometer with an injector, add the this compound working solution to each well.
-
Immediately measure the luminescence. For flash kinetics, a short integration time (e.g., 1-10 seconds) is recommended. For glow kinetics, the signal can be measured over a longer period.
-
Secreted Luciferase Assay Protocol
For secreted luciferases like Gaussia luciferase, the protocol is simplified as cell lysis is not required.
Caption: Workflow for assaying a secreted luciferase with this compound.
Procedure:
-
Cell Culture and Sample Collection:
-
Culture cells expressing the secreted luciferase.
-
At the desired time point, collect a sample of the cell culture medium.
-
-
Luminescence Measurement:
-
Transfer the medium sample to an opaque-walled microplate.
-
Inject the this compound working solution and immediately measure the luminescence as described above.
-
Conclusion and Recommendations
The choice of luciferase for pairing with this compound depends on the specific requirements of the experiment.
-
For maximal light output , the engineered LumiLuc luciferase is the superior choice based on current data, offering a significant enhancement in photon flux.
-
For applications requiring tunable kinetics , both LumiLuc and NanoLuc are excellent options, as their signal can be modulated from a rapid flash to a sustained glow.
-
For established assays where a well-characterized and stable luciferase is preferred, RLuc8 remains a reliable choice.
-
For calcium sensing applications, aequorin in combination with this compound provides a viable and sensitive detection system.
As research in this area continues, it is anticipated that more comprehensive, direct comparative data will become available. Researchers are encouraged to perform their own pilot experiments to determine the optimal luciferase-pyCTZ TFA pairing and assay conditions for their specific experimental setup. This will ensure the highest quality data and the most reliable and reproducible results.
References
evaluating the biocompatibility of pyCTZ TFA compared to other substrates
A note on "pyCTZ TFA": The term "this compound" does not correspond to a standard chemical identifier in publicly available scientific literature. This guide is constructed on the hypothesis that "pyCTZ" refers to a compound class containing a pyrazole (B372694) ("py") or triazole ("TZ") heterocyclic core structure, with "C" possibly denoting a specific substitution. "TFA" indicates the presence of a trifluoroacetate (B77799) counter-ion. This guide will, therefore, provide a comparative analysis of the biocompatibility of pyrazole and triazole-based compounds against commonly used biomaterials, while also considering the potential influence of the TFA counter-ion.
Introduction to Biocompatibility Evaluation
Biocompatibility is a critical attribute of any material intended for biomedical applications. It refers to the ability of a material to perform with an appropriate host response in a specific application. Key parameters for evaluating biocompatibility include cytotoxicity (the degree to which a material is toxic to cells), cell viability (the number of healthy, living cells), and the inflammatory response it elicits. This guide provides a comparative overview of the biocompatibility of pyrazole and triazole-based compounds, potentially represented by "this compound," against well-established biomaterials such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and chitosan (B1678972).
Comparative Analysis of Biocompatibility
Cytotoxicity and Cell Viability
Cytotoxicity and cell viability are fundamental indicators of how a material interacts with cells. These are often assessed using in vitro assays that measure metabolic activity or membrane integrity. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance at which 50% of cell viability is lost.
Table 1: Comparative in vitro Cytotoxicity of Pyrazole/Triazole Derivatives and Alternative Substrates
| Material/Compound Class | Cell Line(s) | Assay | IC50 / Cell Viability | Citation |
| Pyrazole Derivatives | ||||
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | HepG2, MCF-7 | Not Specified | IC50 = 8.03 - 13.14 µM | [1] |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1, MCF-7 | MTT | Moderate cytotoxicity | [2] |
| Triazole Derivatives | ||||
| Betulin-1,2,4-triazole derivatives | A375, MCF-7, HT-29 | Not Specified | IC50 = 22.41 - 46.92 µM | [3] |
| Fluorinated triazoles | HL-60, A549, SMMC-7721, SW480, MCF-7 | MTT | Remarkable cytotoxicity (some > cisplatin) | [4] |
| Alternative Substrates | ||||
| PLGA Nanoparticles (unloaded) | Zebrafish embryos | Not Specified | Concentration-dependent toxicity | [5] |
| Chitosan-coated PLGA Nanoparticles (unloaded) | NALM6, HDF | MTT | High biocompatibility (>90% viability) | [1] |
| PLA/Chitosan Composites | Osteoblasts | Not Specified | Supports cell growth | [6] |
| Ivosidenib-loaded PLGA NPs | HepG2 | MTT | IC50 = 10.90 µg/mL | [7] |
| Ivosidenib-loaded Chitosan-coated PLGA NPs | HepG2 | MTT | IC50 = 6.43 µg/mL | [7] |
Note on the Trifluoroacetate (TFA) Counter-ion: It is crucial to recognize that the TFA counter-ion, often present from synthesis and purification processes, can influence biological assays. Residual TFA can potentially affect cell growth and other experimental outcomes, making it important to consider its presence when interpreting biocompatibility data.
Inflammatory Response
The inflammatory response to a biomaterial is a key aspect of its in vivo biocompatibility. It is often assessed by measuring the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells in contact with the material.
Table 2: Inflammatory Response to Heterocyclic Compounds and Alternative Substrates
| Material/Compound Class | Cell Line/Model | Key Findings | Citation |
| Heterocyclic Compounds (General) | Macrophages | Can modulate inflammatory pathways | [8] |
| Chitosan | LPS-stimulated RAW264.7 macrophages | Suppressed production of TNF-α, IL-1β, and IL-6 | [9] |
| PLGA-Chitosan Nanoparticles | J774A.1 macrophages, BALB/c mice | Reduced inflammatory responses induced by LPS and Chlamydia | [2][10] |
| PLA/Chitosan Composites | In vivo (mice) | Better histocompatibility than PLA or chitosan alone | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. Below are methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test material for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[4][12]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[13]
-
Stop Reaction: Add a stop solution to each well.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
ELISA for Inflammatory Cytokines (TNF-α and IL-6)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[14]
-
Sample Addition: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.[14]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.[14]
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[15]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[14]
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.[14]
Signaling Pathways and Experimental Workflows
Understanding the cellular signaling pathways affected by a biomaterial can provide deeper insights into its biocompatibility. The NF-κB and MAPK pathways are key players in the inflammatory response.
Caption: Experimental workflow for in vitro biocompatibility assessment.
Caption: Simplified NF-κB signaling pathway in response to biomaterials.
Conclusion
The biocompatibility of a novel material like "this compound" requires rigorous evaluation. Based on the available literature for related pyrazole and triazole compounds, these heterocyclic structures show a range of biological activities, from being well-tolerated to exhibiting significant cytotoxicity, often in a dose-dependent manner. When comparing to established biomaterials like PLA, PLGA, and chitosan, which generally exhibit good biocompatibility, it is essential to conduct direct comparative studies under identical experimental conditions. Furthermore, the influence of the TFA counter-ion should not be overlooked and may require removal or replacement for an accurate assessment of the inherent biocompatibility of the "pyCTZ" compound itself. The provided protocols and pathway diagrams serve as a foundational guide for researchers to design and interpret biocompatibility studies in the development of new biomaterials.
References
- 1. Folic Acid-Decorated Chitosan-PLGA Nanobiopolymers for Targeted Drug Delivery to Acute Lymphoblastic Leukemia Cells: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA-Chitosan Encapsulated IL-10 Nanoparticles Modulate Chlamydia Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Compatibility of a Polylactic Acid Composite Reinforced with Natural Chitosan Obtained from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Chitosan Coated PLGA Nanoparticles Encapsulating Ivosidenib with Enhanced Cytotoxicity Against Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gallic Acid-g-Chitosan Modulates Inflammatory Responses in LPS-Stimulated RAW264.7 Cells Via NF-κB, AP-1, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Guide to the Statistical Validation of pyCTZ TFA Data
Introduction
In drug discovery, the rapid and accurate identification of candidate 'hits' from large chemical libraries is paramount.[1] High-Throughput Screening (HTS) serves as a critical initial step in this process.[1] The advent of novel assay technologies is crucial for improving the efficiency and reliability of HTS campaigns. This guide focuses on the statistical validation of data obtained using the hypothetical pyCTZ Time-Resolved Fluorescence (TRF) Assay , a novel method for identifying inhibitors of the MAPK/ERK signaling pathway.
The pyCTZ TRF Assay is designed to offer enhanced sensitivity and a streamlined workflow compared to existing methods. Its performance will be compared against a well-established alternative: a LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay. This guide provides researchers, scientists, and drug development professionals with a framework for objectively evaluating pyCTZ TRF data, complete with detailed experimental protocols, comparative data analysis, and visual workflows.
Data Presentation: Comparative Analysis of Assay Performance
The performance of the pyCTZ TRF assay was evaluated against the LanthaScreen™ TR-FRET assay by screening a panel of known kinase inhibitors. Key validation metrics, including the Z'-factor, signal-to-background ratio (S/B), and the half-maximal inhibitory concentration (IC50) for a known inhibitor, were determined. The Z'-factor is a statistical characteristic used to evaluate the quality of HTS assays.[2]
| Parameter | pyCTZ TRF Assay | LanthaScreen™ TR-FRET Assay | Acceptance Criteria |
| Z'-Factor | 0.85 ± 0.04 | 0.78 ± 0.06 | > 0.5 |
| Signal-to-Background (S/B) | 25 ± 3 | 18 ± 2 | > 10 |
| IC50 (U0126 Compound) | 7.2 ± 0.5 nM | 8.1 ± 0.9 nM | Consistent with literature |
| Coefficient of Variation (%CV) | 4.5% | 6.2% | < 10% |
| Assay Time | 1 hour | 2 hours | N/A |
Table 1: Summary of performance metrics for the pyCTZ TRF and LanthaScreen™ TR-FRET assays. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Rigorous and reproducible experimental design is essential for the validation of any new assay.[1][3] Below are the detailed methodologies for both the pyCTZ TRF and the LanthaScreen™ TR-FRET assays.
pyCTZ TRF Kinase Assay Protocol
This protocol outlines the steps for determining the activity of a target kinase using the novel pyCTZ probe.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase to a 2X working concentration in Kinase Buffer.
-
Prepare a 2X substrate/ATP/pyCTZ probe solution in Kinase Buffer.
-
Prepare test compounds (inhibitors) at 4X final concentration in DMSO. For cell-based assays, the final DMSO concentration should be kept under 1% unless otherwise demonstrated to be tolerated.
-
-
Assay Procedure:
-
Dispense 5 µL of 4X test compound into a 384-well assay plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/pyCTZ probe solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TRF-capable plate reader with an excitation at 340 nm and emission at 615 nm.
-
Data is collected after a 100 µs delay to minimize background fluorescence.
-
LanthaScreen™ TR-FRET Kinase Assay Protocol
This protocol follows the standard procedure for a well-established TR-FRET based kinase assay.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer as described above.
-
Dilute the target kinase and a GFP-labeled substrate to 2X working concentrations.
-
Prepare a 2X solution of ATP in Kinase Buffer.
-
Prepare a 4X solution of Terbium-labeled antibody.
-
Prepare test compounds at 4X final concentration in DMSO.
-
-
Assay Procedure:
-
Dispense 5 µL of 4X test compound into a 384-well assay plate.
-
Add 10 µL of the 2X kinase/GFP-substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 90 minutes at room temperature.
-
Stop the reaction by adding 20 µL of the 4X Terbium-antibody solution.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET capable plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
Calculate the FRET ratio (520 nm / 495 nm).
-
Mandatory Visualizations
Diagrams are provided to illustrate key pathways, workflows, and logical relationships relevant to the pyCTZ TRF assay validation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of pyCTZ TFA
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of pyCTZ TFA, a compound where the primary hazard is associated with its trifluoroacetic acid (TFA) salt. Following these procedures is crucial for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to consult the material's specific Safety Data Sheet (SDS). The information presented here is based on the hazardous properties of Trifluoroacetic Acid, a corrosive and toxic component.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[1] Double gloving is recommended.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[3]
-
Lab Coat: A standard laboratory coat must be worn to protect from skin contact.[3]
-
Respiratory Protection: All handling of solid this compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]
Quantitative Data Summary for Trifluoroacetic Acid (TFA)
For quick reference, the following table summarizes key quantitative and safety information for Trifluoroacetic Acid, the hazardous component of this compound.
| Property | Value | Source |
| CAS Number | 76-05-1 | |
| Hazard Class | 8 (Corrosive) | |
| Primary Hazards | Causes severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life with long-lasting effects. | |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong bases, metals, and amines. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed, compatible container (not metal). |
Step-by-Step Disposal Protocol for this compound
The proper segregation and disposal of this compound waste are vital for laboratory safety and environmental compliance. Never dispose of this compound or its waste down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound powder is considered hazardous chemical waste.
-
Collect all contaminated solid materials, including weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected as hazardous liquid waste.
-
Use a dedicated, chemically compatible, and leak-proof waste container, such as a high-density polyethylene (B3416737) (HDPE) bottle.
-
Do not mix this compound waste with incompatible chemicals, particularly bases or oxidizing agents, to avoid violent reactions.
-
Labeling and Storage
Proper labeling is crucial for safe waste management. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "pyCTZ Trifluoroacetic Acid " (avoid abbreviations)
-
The primary hazard(s), e.g., "Corrosive "
-
The date the waste was first added to the container.
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials. Keep containers tightly sealed when not in use.
Request for Waste Pickup
Once a waste container is nearly full (approximately 80% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocol: Decontamination of Glassware
This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Under a certified chemical fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., the solvent used in the experiment) to remove the bulk of the this compound residue. Dispose of this rinsate as hazardous liquid waste.
-
Decontamination Rinse: Carefully rinse the glassware with a dilute aqueous bicarbonate solution to neutralize any remaining acidic residue.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely or place it in a drying oven as appropriate.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical workflow for handling this compound waste and responding to a spill.
References
Essential Safety and Handling Protocols for pyCTZ TFA
Disclaimer: This document provides safety and handling guidelines for a substance identified as "pyCTZ TFA." As the specific toxicological and physical properties of "pyCTZ" are not detailed in publicly available safety literature, this guidance is predicated on the well-documented hazards of Trifluoroacetic acid (TFA), a primary component. TFA is a strong, corrosive acid requiring stringent safety measures.[1][2][3] Users must conduct a thorough risk assessment and consult their institution's safety office before handling this substance.
Immediate Safety and Personal Protective Equipment (PPE)
The handling of this compound necessitates robust personal protective equipment to mitigate the risks associated with its corrosive nature. The following table summarizes the required PPE for various laboratory operations involving this substance.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing | Chemical safety goggles with side shields, and a face shield. | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Check glove compatibility and breakthrough times. | Lab coat, closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended. | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate acid gas cartridge is required. |
| Solution Preparation | Chemical safety goggles and a face shield. | Double gloving with compatible chemical-resistant gloves. | Chemical-resistant lab coat or apron over a standard lab coat. | Always perform in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials.
-
Neutralize: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate, if deemed safe and appropriate by your institution's protocols.
-
Collect and Dispose: Collect the absorbed material into a designated hazardous waste container and dispose of it according to institutional guidelines.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Detailed Experimental Protocols
Standard Solution Preparation (Example: 1 Molar Aqueous Solution)
-
Preparation: Don all required PPE as outlined in the table above. Perform all steps within a certified chemical fume hood.
-
Calculation: Calculate the required mass of this compound to achieve the desired molarity in the final volume of deionized water.
-
Weighing: Carefully weigh the calculated amount of this compound in a tared, appropriate container.
-
Dissolution: Slowly add the weighed this compound to a beaker containing a stir bar and approximately 80% of the final volume of deionized water. The addition of acid to water can be exothermic; proceed with caution.
-
Final Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the solution to the final volume with deionized water.
-
Labeling: Immediately and clearly label the prepared solution with the chemical name, concentration, date of preparation, and your initials.
-
Storage: Store the solution in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from incompatible materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
